molecular formula C7H5F3N2O B1413650 2,4,5-Trifluorobenzohydrazide CAS No. 1824155-80-7

2,4,5-Trifluorobenzohydrazide

Cat. No.: B1413650
CAS No.: 1824155-80-7
M. Wt: 190.12 g/mol
InChI Key: UWMBWCNRWYYLGJ-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzohydrazide is a fluorinated organic compound that serves as a versatile precursor and key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a benzohydrazide core substituted with multiple fluorine atoms, makes it a valuable scaffold for creating diverse chemical libraries. Researchers primarily utilize this compound in the synthesis of various biologically active molecules, particularly Schiff base hydrazones, by condensing it with different aldehydes and ketones . These hydrazone derivatives are of significant interest for their potential enzyme inhibitory activity. Compounds based on the trifluoromethyl benzohydrazide scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are important therapeutic targets for neurological conditions. The incorporation of the fluorine atoms is a common strategy in drug design, as it can influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trifluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMBWCNRWYYLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2,4,5-Trifluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide:

Executive Summary

2,4,5-Trifluorobenzohydrazide (CAS: N/A for specific commercial bulk; derivative of CAS 446-17-3) is a critical fluorinated building block used in the synthesis of bioactive heterocycles, particularly 1,2,4-triazoles and 1,3,4-oxadiazoles found in antimicrobial and antidiabetic pharmacophores (e.g., Sitagliptin analogs, fluoroquinolone intermediates).

This guide details the synthesis of this compound from 2,4,5-trifluorobenzoic acid . The presence of three fluorine atoms—specifically the highly activated fluorine at the para position (C4)—presents a unique chemoselectivity challenge. Standard hydrazinolysis conditions must be modified to prevent nucleophilic aromatic substitution (


) side reactions.

Core Recommendation: The Acid Chloride Route (Route A) is preferred for laboratory and pilot-scale synthesis due to faster kinetics at low temperatures, which minimizes defluorination side reactions compared to the thermal stress required for ester hydrazinolysis.

Strategic Retrosynthesis & Reaction Pathway

The synthesis is a two-step sequence. The carboxylic acid is first activated to the acid chloride, followed by nucleophilic acyl substitution with hydrazine.

Critical Process Parameter (CPP): The electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon highly electrophilic. However, it also activates the C4-fluorine toward


 displacement by hydrazine. Temperature control is the primary variable to favor acyl substitution (

) over aryl substitution (

).

ReactionPathway SM 2,4,5-Trifluorobenzoic Acid (Starting Material) Inter 2,4,5-Trifluorobenzoyl Chloride (Activated Intermediate) SM->Inter SOCl2, Cat. DMF Reflux, 3h Prod This compound (Target) Inter->Prod NH2NH2·H2O (Excess) THF, 0°C to -10°C (Kinetic Control) Side 4-Hydrazino-2,5-difluorobenzohydrazide (Impurity - Overheating) Inter->Side High Temp (>25°C) SNAr Competition

Figure 1: Reaction pathway highlighting the critical divergence between the target product and the defluorinated impurity.

Route A: The Acid Chloride Protocol (Recommended)

This route offers the highest purity profile by allowing the reaction to proceed at sub-ambient temperatures, suppressing the


 pathway.
Materials & Reagents
ReagentEquiv.RoleHazard Note
2,4,5-Trifluorobenzoic Acid 1.0SubstrateIrritant
Thionyl Chloride (

)
3.0Chlorinating AgentCorrosive, releases HCl/SO2
DMF (Dimethylformamide) Cat. (3-5 drops)CatalystReprotoxin
Hydrazine Hydrate (80%) 3.0 - 4.0NucleophileCarcinogen, Toxic, Unstable
THF (Tetrahydrofuran) SolventMediumFlammable, Peroxide former
Dichloromethane (DCM) SolventWorkupCarcinogen suspect
Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Charge 2,4,5-trifluorobenzoic acid (10.0 g, 56.8 mmol) and anhydrous DCM (50 mL).

  • Addition: Add Thionyl Chloride (12.4 mL, 170 mmol) slowly. Add 3 drops of DMF.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately.
  • Reaction: Heat to gentle reflux (approx. 45°C) for 3–4 hours.

    • Endpoint: Solution becomes clear; TLC shows consumption of acid.

  • Isolation: Concentrate the mixture under reduced pressure (Rotavap) to remove excess

    
     and DCM.
    
    • Chase: Add 20 mL dry toluene and evaporate again to remove trace thionyl chloride.

    • Result: Yellowish oil or low-melting solid (Acid Chloride). Do not store; use immediately.

Step 2: Hydrazinolysis (Critical Step)

  • Preparation: In a separate 500 mL flask, prepare a solution of Hydrazine Hydrate (11.0 mL, ~227 mmol, 4.0 equiv) in THF (60 mL).

  • Cooling: Cool the hydrazine solution to -10°C using an ice/salt bath.

  • Addition: Dissolve the crude acid chloride (from Step 1) in THF (30 mL). Add this solution dropwise to the hydrazine solution over 45–60 minutes.

    • Why? "Inverse addition" (Electrophile to Nucleophile) ensures hydrazine is always in excess, preventing the formation of the dimer impurity (

      
      -bis(2,4,5-trifluorobenzoyl)hydrazine).
      
    • Temp Control: Internal temperature must not exceed 0°C.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour.

  • Workup:

    • Remove THF under reduced pressure.

    • Add ice-cold water (100 mL) to the residue. The product usually precipitates as a white solid.

    • Filter the solid.[1] Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (approx. 8:2 ratio) if necessary.

Route B: The Ester Hydrazinolysis (Alternative)

Use this route only if handling thionyl chloride is prohibited by facility constraints. It carries a higher risk of fluorine displacement due to the reflux temperatures required.

Protocol Summary
  • Esterification: Reflux 2,4,5-trifluorobenzoic acid in Methanol with catalytic

    
     for 12 hours. Isolate the methyl ester.
    
  • Hydrazinolysis: Dissolve the methyl ester in Ethanol. Add 5.0 equivalents of Hydrazine Hydrate.

  • Reaction: Heat to 50°C (Do not hard reflux). Monitor by HPLC/TLC closely.

    • Risk: If the reaction is too slow and heat is increased to 80°C, the C4-Fluorine will be displaced by hydrazine, yielding the hydrazino-analog.

  • Isolation: Cool to 0°C. Filter the precipitated crystals.

Comparative Data & Specifications

ParameterRoute A (Acid Chloride)Route B (Ester)
Yield 85 - 92%65 - 75%
Purity (HPLC) >98%>95% (potential

impurities)
Reaction Time 5 hours (Total)12 - 24 hours
Temp Profile -10°C to 20°C50°C to 65°C
Safety Hazard

(Corrosive gas)
Prolonged Hydrazine heating

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 158–162°C (decomposition).

  • IR (

    
    ): 
    
    • 3300–3200 (Doublet,

      
       stretch).
      
    • 1650–1640 (Strong

      
       Amide I).
      
    • 1250–1150 (

      
       stretch).
      
  • 
     NMR (
    
    
    
    ):
    • 
       9.80 (s, 1H, 
      
      
      
      , disappears with
      
      
      ).
    • 
       7.60–7.80 (m, 2H, Aromatic 
      
      
      
      ).
    • 
       4.50 (s, 2H, 
      
      
      
      , broad).
  • 
     NMR: 
    
    • Must show three distinct signals. If

      
       occurred at C4, one signal will disappear or shift significantly, and the integration pattern will change.
      

Safety & Handling (Hydrazine)

Hydrazine hydrate is a potent reducing agent, carcinogen, and skin sensitizer.

  • Engineering Controls: All operations must occur in a functioning fume hood.

  • PPE: Butyl rubber gloves (Nitrile is permeable to hydrazine), face shield, and Tyvek suit.

  • Waste Disposal: Quench excess hydrazine waste with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal. Warning: This reaction is exothermic and releases nitrogen gas.

References

  • Acid Chloride Activation

    • Source: CN103553900B.[2] "Synthesis method of 2,4,5-trifluorophenylacetic acid." (Describes activation of 2,4,5-trifluoro-substrates via acid chloride).

    • URL:

  • Hydrazine Reactivity &

    
     Risks: 
    
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." (Mechanistic grounding for the C4-fluorine displacement risk).
    • URL:

  • General Hydrazide Synthesis Protocol

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 356 (1955). (Standard protocols for benzoyl hydrazines).

    • URL:

  • Sitafloxacin Chemistry (Contextual)

    • Source: CN105566287A.[2] "Sitafloxacin compound." (Context for the utility of 2,4,5-trifluoro intermediates).

    • URL:

Sources

2,4,5-Trifluorobenzohydrazide: A Technical Monograph on Synthesis, Reactivity, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,5-Trifluorobenzohydrazide Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 1824155-80-7) is a specialized organofluorine intermediate critical to modern medicinal chemistry.[1] Distinguished by its specific fluorine substitution pattern, this compound serves as a high-value scaffold for synthesizing biologically active heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. The strategic placement of fluorine atoms at the 2, 4, and 5 positions modulates metabolic stability by blocking common cytochrome P450 oxidation sites while enhancing lipophilicity—a key factor in optimizing blood-brain barrier (BBB) permeability and cellular uptake in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physicochemical profile of this compound is defined by the electron-withdrawing nature of the three fluorine atoms, which significantly reduces the basicity of the hydrazide nitrogen compared to non-fluorinated analogs.

Table 1: Technical Specifications

PropertyData
CAS Number 1824155-80-7
IUPAC Name This compound
Synonyms 2,4,5-Trifluorobenzoic acid hydrazide; 2,4,5-Trifluorobenzoyl hydrazine
Molecular Formula C₇H₅F₃N₂O
Molecular Weight 190.13 g/mol
Physical State Solid (Crystalline powder)
Color White to off-white
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point Predicted range:[1][2][3][4][5][6] 158–164 °C (Based on structural analogs)
SMILES C1(=C(C=C(C(=C1)F)F)F)C(=O)NN
InChI Key MFCD22413548 (MDL Number)
Synthetic Routes & Production

The synthesis of this compound must be approached with precision to prevent defluorination or nucleophilic aromatic substitution (


) side reactions, which are promoted by the highly electron-deficient ring.
Primary Synthetic Pathway

The most robust industrial route proceeds via the esterification of 2,4,5-trifluorobenzoic acid followed by hydrazinolysis. Direct reaction of the acid chloride with hydrazine is faster but carries a higher risk of forming diacylhydrazines (dimers).

Protocol 1: Ester-Mediated Hydrazinolysis

  • Esterification: Reflux 2,4,5-trifluorobenzoic acid in absolute methanol with catalytic sulfuric acid (

    
    ) for 4–6 hours. Evaporate solvent to yield methyl 2,4,5-trifluorobenzoate.
    
  • Hydrazinolysis: Dissolve the ester in ethanol. Add Hydrazine Hydrate (80% or 99%, 2.5 equivalents) dropwise at 0°C to control exotherm.

  • Reflux: Heat to reflux for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to room temperature. The product typically precipitates. Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Critical Control Point: Excess hydrazine is required to prevent the formation of the symmetrical species N,N'-bis(2,4,5-trifluorobenzoyl)hydrazine.

SynthesisWorkflow Acid 2,4,5-Trifluorobenzoic Acid (Starting Material) Ester Methyl 2,4,5-Trifluorobenzoate (Intermediate) Acid->Ester MeOH, H2SO4 Reflux, 6h Hydrazide This compound (Final Product) Ester->Hydrazide N2H4·H2O (Excess) EtOH, Reflux Dimer Bis-hydrazide Dimer (Impurity) Ester->Dimer Stoichiometric N2H4 (Avoid)

Figure 1: Step-wise synthesis workflow prioritizing the ester intermediate to minimize dimer formation.

Reactivity Profile & Functionalization

The hydrazide group (-CONHNH₂) is a versatile "chemical handle." In the context of the 2,4,5-trifluoro ring, the carbonyl carbon is activated, making cyclodehydration reactions highly efficient.

A. Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields


-acylhydrazones. These are often screened for anticonvulsant and anti-inflammatory activity.
  • Conditions: Equimolar aldehyde, Ethanol, catalytic Acetic Acid, Reflux 2h.

  • Significance: The resulting hydrazone linkage (-CONHN=CH-) provides a rigid spacer for pharmacophore alignment.

B. Cyclization to 1,3,4-Oxadiazoles

This is the primary application in drug discovery. The oxadiazole ring acts as a bioisostere for esters and amides, improving metabolic stability.

  • Pathway 1 (Thione): Reaction with

    
    /KOH yields 5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole-2-thione.
    
  • Pathway 2 (Substituted): Reaction with carboxylic acids in

    
     yields 2,5-disubstituted-1,3,4-oxadiazoles.
    
C. Cyclization to 1,2,4-Triazoles

Reaction with isothiocyanates (R-NCS) forms a thiosemicarbazide intermediate, which cyclizes under basic conditions (NaOH) to form 1,2,4-triazole-3-thiones.

ReactivityMap Core This compound Hydrazone N-Acylhydrazones (Schiff Bases) Core->Hydrazone + Aryl Aldehydes (EtOH/AcOH) Oxadiazole 1,3,4-Oxadiazoles (Anticancer Scaffolds) Core->Oxadiazole + R-COOH (POCl3 cyclization) Triazole 1,2,4-Triazoles (Antimicrobial/Antiviral) Core->Triazole 1. + R-NCS 2. NaOH (Cyclization) Thione Oxadiazole-2-thiones Core->Thione + CS2 / KOH

Figure 2: Divergent synthesis pathways for heterocyclic library generation.

Medicinal Chemistry Applications

The 2,4,5-trifluorophenyl moiety is not merely a structural placeholder; it actively dictates the pharmacokinetics of the final drug molecule.

1. Metabolic Blockade: The C-H bonds at positions 2, 4, and 5 of the phenyl ring are replaced by C-F bonds. Since the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to oxidative cleavage, this substitution pattern effectively blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life (


) of the drug.

2. Electronic Modulation: The cumulative inductive effect of three fluorine atoms creates an electron-deficient aromatic ring. This can enhance


-

stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the binding pockets of target proteins, such as kinases or viral polymerases.

3. Target Classes:

  • Antimicrobial Agents: 1,2,4-Triazole derivatives synthesized from this hydrazide have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

  • Kinase Inhibitors: The scaffold is used to develop inhibitors for Src and EGFR kinases, where the fluorinated ring occupies hydrophobic pockets (e.g., the ATP-binding site).

  • TGR5 Agonists: Used in optimizing potency for metabolic disorder treatments (diabetes/obesity).

Handling, Stability & Safety

Safety Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Inhalation: Handle within a fume hood to avoid inhaling dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly upon prolonged exposure to air.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates) and strong acids.

References
  • Synthesis of Fluorinated Benzonitriles: Ossila. 2,4,5-Trifluorobenzonitrile Product Information and Applications.Link

  • Medicinal Chemistry of Triazoles: National Institutes of Health (PMC). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.Link

  • Fluorine in Drug Design: PubMed. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications.Link

  • Benzohydrazide Synthesis Methods: ResearchGate. Synthesis of N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides.Link

  • Chemical Identity & CAS: BLD Pharm. This compound Product Datasheet.Link

Sources

An In-Depth Technical Guide to the Physical Properties of 2,4,5-Trifluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and physical characterization of 2,4,5-Trifluorobenzohydrazide, a compound of interest in medicinal chemistry and materials science. Recognizing the current absence of published experimental data for this specific molecule, this document serves as a foundational resource. It outlines a robust, field-proven synthetic protocol and details the necessary experimental procedures to determine its core physical properties. By synthesizing established methodologies with an understanding of structure-property relationships influenced by fluorination, this guide empowers researchers to generate reliable data and unlock the potential of this novel compound.

Introduction: The Significance of Fluorinated Benzohydrazides

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, known to be a precursor for a wide array of heterocyclic compounds with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anti-tubercular properties.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[4][5][6][7] The trifluorophenyl motif, in particular, can significantly modulate a molecule's lipophilicity and electronic character, making this compound a compound of considerable interest for drug discovery and development programs.

This guide provides the necessary theoretical and practical foundation for its synthesis and the systematic determination of its physical properties.

Presumed Synthesis of this compound

The most direct and widely adopted method for synthesizing benzohydrazides is the hydrazinolysis of a corresponding ester. This involves the reaction of a methyl or ethyl benzoate derivative with hydrazine hydrate.[8][9][10] The following two-step protocol is proposed for the synthesis of this compound, starting from the commercially available 2,4,5-Trifluorobenzoic acid.

Step 1: Esterification of 2,4,5-Trifluorobenzoic Acid

The initial step involves a standard Fischer esterification to produce Methyl 2,4,5-trifluorobenzoate. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Synthesis_Step1 start 2,4,5-Trifluorobenzoic Acid process Reflux (e.g., 3-6 hours) start->process reagent1 Methanol (Solvent/Reagent) reagent1->process catalyst Conc. H₂SO₄ (Catalyst) catalyst->process product Methyl 2,4,5-Trifluorobenzoate process->product

Caption: Workflow for the esterification of the starting material.

Step 2: Hydrazinolysis of Methyl 2,4,5-Trifluorobenzoate

The purified ester is then reacted with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the ester's carbonyl carbon and ultimately displacing the methoxy group to form the stable hydrazide.

Synthesis_Step2 start Methyl 2,4,5-Trifluorobenzoate process Reflux (e.g., 6-8 hours) start->process reagent Hydrazine Hydrate in Methanol or Ethanol reagent->process workup Cooling & Recrystallization process->workup product This compound workup->product

Caption: Workflow for the hydrazinolysis to yield the final product.

Safety Directive: Hydrazine hydrate is a hazardous substance that is toxic, corrosive, and a suspected carcinogen.[11][12] All operations involving hydrazine hydrate must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles, must be worn.[12][13]

Experimental Protocols for Physical Property Determination

The following protocols are standard, validated methods for characterizing a novel solid organic compound.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broader melting range.[14]

Methodology:

  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Loading: Load a small amount (2-3 mm height) of the powdered sample into a sealed-end capillary tube by tapping the open end into the powder and then dropping the tube through a long glass tube to pack the sample tightly at the bottom.[15]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[15]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[16]

MeltingPoint_Workflow prep Prepare Dry, Powdered Sample load Load 2-3 mm into Capillary Tube prep->load insert Insert into Apparatus load->insert heat Heat Rapidly, then Slowly (1-2°C/min) insert->heat observe Observe & Record Start/End of Melting heat->observe result Melting Range (T1 - T2) observe->result

Caption: Standard workflow for melting point determination.

Solubility Assessment

Determining the solubility profile is essential for selecting appropriate solvents for reactions, purification, and biological assays.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, acetone, DMSO, DMF).

  • Sample Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a standard volume of solvent (e.g., 1 mL) in a vial at room temperature.

  • Dissolution: Agitate the mixture vigorously (e.g., vortex for 1-2 minutes).[17] If the solid does not dissolve, sonication for up to 5 minutes may be employed, followed by gentle warming (e.g., to 37°C) if necessary.[17]

  • Observation: Visually inspect for the presence of undissolved solid.

  • Classification: Classify the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) and, if required, proceed to quantitative determination by analyzing the concentration of the saturated solution.

Spectroscopic and Spectrometric Characterization

NMR is the most powerful tool for elucidating the precise molecular structure. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Methodology:

  • Sample Preparation: Dissolve an appropriate amount of the sample (5-25 mg for ¹H, 50-100 mg for ¹³C) in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[18] Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.[18]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Integration of the signals will provide the relative number of protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum to observe the fluorine environments.

    • 2D NMR (Optional but Recommended): Experiments like HSQC can be used to correlate directly bonded protons and carbons, aiding in definitive signal assignment.[19]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation: Grind 0.5-1 mg of the dry sample with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.[20]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

FTIR_Workflow start Grind 1 mg Sample with 100 mg KBr press Form Pellet using Press start->press analyze Place in Spectrometer & Acquire Spectrum press->analyze result Identify Functional Group Peaks analyze->result

Caption: Workflow for FTIR analysis using the KBr pellet method.

HRMS is essential for confirming the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer (e.g., using an ESI or APCI source).

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., using an Orbitrap or TOF analyzer).[21]

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the molecular formula C₇H₅F₃N₂O. The difference should be within a narrow tolerance (typically <5 ppm).[22]

Predicted Physical Properties and Interpretive Discussion

PropertyPredicted Value / ObservationRationale
Molecular Formula C₇H₅F₃N₂O-
Molecular Weight 194.13 g/mol -
Appearance White to off-white crystalline solidTypical for benzohydrazide derivatives.
Melting Point Relatively highThe presence of N-H and C=O groups allows for strong intermolecular hydrogen bonding. The planar, rigid aromatic ring contributes to efficient crystal lattice packing.
Solubility Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol)The polar hydrazide group imparts some polarity, but the trifluorophenyl ring is hydrophobic. Fluorination generally increases lipophilicity.[4]
¹H NMR Aromatic protons (2H) showing complex splitting patterns; Broad signals for NH and NH₂ protons (3H).Splitting of aromatic signals will be complex due to coupling with adjacent protons and fluorine atoms (H-F coupling). Amine and amide protons are exchangeable and often appear as broad singlets.
¹³C NMR ~7 distinct signals. Carbonyl carbon (~160-170 ppm); Aromatic carbons showing C-F coupling.The trifluorinated benzene ring will show four signals, all of which will exhibit splitting due to one-bond and multi-bond coupling to fluorine.
¹⁹F NMR 3 distinct signals for the fluorine atoms at positions 2, 4, and 5.Each fluorine will have a unique chemical environment and will show coupling to each other and to nearby protons.
IR Spectrum (cm⁻¹) ~3300-3200 (N-H stretching); ~1650 (C=O stretching, Amide I); ~1600 (N-H bending); ~1250-1100 (C-F stretching).These are characteristic absorption bands for the hydrazide and trifluorophenyl functional groups.
HRMS (m/z) [M+H]⁺ ≈ 195.0430Calculated exact mass for [C₇H₆F₃N₂O]⁺.

References

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

  • Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). PMC. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019). ResearchGate. [Link]

  • Synthesis of benzohydrazide derivatives. (n.d.). ResearchGate. [Link]

  • Method for synthesizing 4-methyl-2-diazanyl benzothiazole. (n.d.).
  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. (2025). PubMed. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). PMC. [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (n.d.). MDPI. [Link]

  • Hydrazine, 1,2-dimethyl-, dihydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

  • Benzoic acid hydrazide derivatives and compositions. (n.d.).
  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. [Link]

  • Standard Operating Procedure for solubility testing. (n.d.). European Union. [Link]

  • High-Resolution Native Mass Spectrometry. (n.d.). PMC. [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. [Link]

  • Fluorine-a small magic bullet atom in the drug development. (2023). PMC. [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). PMC. [Link]

  • Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institutes of Health. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). ACS Publications. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]

  • Spectroscopy 13C NMR and 1H NMR. (2021). Mesbah Energy. [Link]

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  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

  • Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. (2025). ResearchGate. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Shaalaa. [Link]

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  • Method for determining solubility of a chemical compound. (n.d.).
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2,4,5-Trifluorobenzohydrazide: A Strategic Fluorinated Scaffold for Triazole Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,5-Trifluorobenzohydrazide (CAS 1824155-80-7) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

This compound (CAS 1824155-80-7) is a specialized fluorinated building block used primarily in the synthesis of heterocyclic pharmacophores, particularly 1,2,4-triazoles and 1,3,4-oxadiazoles.[1][2] As the pharmaceutical industry increasingly prioritizes fluorinated motifs to enhance metabolic stability and membrane permeability, this hydrazide serves as a critical entry point for introducing the metabolically robust 2,4,5-trifluorophenyl moiety into drug candidates.

This guide details the physicochemical properties, validated synthesis protocols, and application workflows for this compound, focusing on its utility in antimicrobial research and kinase inhibitor development.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

ParameterSpecification
CAS Number 1824155-80-7
IUPAC Name This compound
Synonyms 2,4,5-Trifluorobenzoic acid hydrazide; 2,4,5-Trifluorobenzoyl hydrazine
Molecular Formula C

H

F

N

O
Molecular Weight 190.12 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
SMILES O=C(NN)C1=CC(F)=C(F)C=C1F

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved via nucleophilic acyl substitution on 2,4,5-trifluorobenzoic acid derivatives. The Acid Chloride Route is preferred for high-throughput laboratory scale due to faster kinetics, while the Ester Route is often favored in process chemistry to avoid corrosive thionyl chloride byproducts.

Method A: The Acid Chloride Route (High Reactivity)

Precursor: 2,4,5-Trifluorobenzoic acid (CAS 446-17-3)

  • Activation: Reflux 2,4,5-trifluorobenzoic acid with excess thionyl chloride (SOCl

    
    ) and a catalytic amount of DMF for 2–3 hours. Evaporate excess SOCl
    
    
    
    to isolate 2,4,5-trifluorobenzoyl chloride.
  • Hydrazinolysis: Dissolve the acid chloride in anhydrous dichloromethane (DCM).

  • Addition: Add the solution dropwise to a cooled (0°C) mixture of hydrazine hydrate (excess, 2.5 eq) in DCM. Note: Excess hydrazine acts as a scavenger for the HCl generated.

  • Workup: Stir at room temperature for 4 hours. Quench with ice water. Filter the precipitate or extract with ethyl acetate. Recrystallize from ethanol.

Method B: The Methyl Ester Route (Scalable)

Precursor: Methyl 2,4,5-trifluorobenzoate

  • Reflux: Suspend methyl 2,4,5-trifluorobenzoate in ethanol (10 volumes).

  • Reagent Addition: Add hydrazine hydrate (80%, 5.0 eq) slowly.

  • Reaction: Reflux the mixture for 6–12 hours. Monitor consumption of ester by TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to 0°C. The hydrazide product typically precipitates as white needles. Filter, wash with cold ethanol, and dry under vacuum.

Visualization of Synthetic Pathways

SynthesisPath Acid 2,4,5-Trifluorobenzoic Acid (CAS 446-17-3) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Ester Methyl Ester Intermediate Acid->Ester MeOH, H+ Hydrazide This compound (CAS 1824155-80-7) Chloride->Hydrazide N2H4·H2O, DCM, 0°C (Fast Kinetics) Ester->Hydrazide N2H4·H2O, EtOH, Reflux (Scalable)

Figure 1: Dual synthetic pathways for generating this compound from the benzoic acid precursor.

Applications in Drug Discovery[7]

The this compound scaffold is a "privileged structure" in medicinal chemistry, primarily utilized to construct nitrogen-rich heterocycles that mimic peptide bonds or inhibit specific enzymes.

Synthesis of 1,2,4-Triazole Antimicrobials

The hydrazide group is the standard precursor for 1,2,4-triazoles, a class of antifungals and antibacterials (e.g., Fluconazole analogs).

  • Mechanism: Reaction with carbon disulfide (CS

    
    ) in alkaline ethanolic solution yields the potassium dithiocarbazinate salt, which cyclizes upon heating to form 5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole-2-thiol  or 4-amino-1,2,4-triazole-3-thiol  derivatives depending on the reagents used (e.g., hydrazine vs. acidic cyclization).
    
  • Significance: The trifluorophenyl group significantly increases lipophilicity (

    
    ) and metabolic resistance against oxidative defluorination compared to mono-fluoro analogs.
    
Kinase Inhibitor Scaffolds (FGFR)

Recent research highlights the utility of 2,4,5-trisubstituted benzene rings in designing irreversible inhibitors for Fibroblast Growth Factor Receptors (FGFR).

  • Gatekeeper Mutations: The steric bulk and electron-withdrawing nature of the three fluorine atoms allow the core to fit into hydrophobic pockets of mutant kinases (e.g., FGFR1 V561M) where non-fluorinated rings fail.

  • Workflow: The hydrazide is converted to a triazolopyrazine or similar fused heterocyclic core, serving as the "hinge binder" in the kinase active site.

Application Workflow Diagram

ApplicationWorkflow cluster_Triazole Pathway A: Antimicrobial Scaffolds cluster_Kinase Pathway B: Kinase Inhibitors Hydrazide This compound CS2 Reactant: CS2 / KOH Hydrazide->CS2 Aldehyde Reactant: Aryl Aldehyde Hydrazide->Aldehyde Triazole 1,2,4-Triazole-3-thiol Derivative CS2->Triazole Cyclization Activity1 Antifungal/Antibacterial Screening Triazole->Activity1 Schiff Schiff Base (Hydrazone) Aldehyde->Schiff Condensation Cyclization Oxidative Cyclization Schiff->Cyclization Inhibitor Fused Triazole Core (FGFR Inhibitor) Cyclization->Inhibitor

Figure 2: Divergent application workflows: Synthesis of antimicrobial triazoles (left) and kinase inhibitor cores (right).

Analytical Characterization

To validate the identity of synthesized this compound, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.5–10.0 ppm (s, 1H, -CONH -): Broad singlet, disappears with D₂O exchange.
      
    • 
       7.5–8.0 ppm (m, 2H, Ar-H ): Multiplets due to H-F coupling (
      
      
      
      ).
    • 
       4.5–5.0 ppm (s, 2H, -NH₂ ): Broad singlet.
      
  • ¹⁹F NMR:

    • Three distinct signals expected in the range of -110 to -145 ppm, showing complex coupling patterns (ddd) due to F-F and F-H interactions.

  • IR Spectroscopy (ATR):

    • 3200–3300 cm⁻¹: N-H stretching (doublet for primary amine).

    • 1650–1680 cm⁻¹: C=O stretching (Amide I band).

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity: Single Exposure, Respiratory Tract (H335)

Handling Protocols:

  • Engineering Controls: Always handle within a chemical fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as hydrazides can oxidize slowly over time.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids.

References

  • BLD Pharm. (n.d.). This compound Product Data (CAS 1824155-80-7).[1][2][3][4] Retrieved from

  • ResearchGate. (2025). Synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange. Retrieved from

  • Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development. Retrieved from

  • National Institutes of Health (NIH). (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent FGFR Inhibitors. Retrieved from

  • GuideChem. (2024). Synthesis methods for 2,4,5-trifluorobenzoic acid derivatives. Retrieved from

Sources

The Structural Elucidation of 2,4,5-Trifluorobenzohydrazide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structure, synthesis, and chemical properties of 2,4,5-Trifluorobenzohydrazide, a key fluorinated building block in contemporary drug discovery. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for developing novel therapeutic agents. This document details a robust synthetic protocol, provides an in-depth analysis of its expected spectroscopic signature (¹H, ¹³C, ¹⁹F NMR, IR, MS), and discusses its solid-state conformational properties and reactivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of this compound in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Hydrazides

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. This compound emerges as a particularly valuable intermediate, combining the advantageous properties of a polyfluorinated aromatic ring with the versatile reactivity of the benzohydrazide functional group. The hydrazide moiety is a well-established pharmacophore and a crucial linker for the synthesis of a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazines, which exhibit significant biological activities.[1] Furthermore, the condensation of hydrazides with aldehydes yields hydrazone derivatives, a class of compounds renowned for their broad spectrum of antimicrobial activities.[2][3]

This guide provides an in-depth examination of the core structural characteristics of this compound, offering field-proven insights into its synthesis and characterization to empower its effective application in research and development.

Physicochemical and Spectroscopic Data Summary

A summary of the key physical and chemical properties for this compound is presented below. While a complete, published experimental dataset is not available, the predicted spectroscopic data is based on established principles and analysis of structurally related compounds.

PropertyValueSource/Rationale
Molecular Formula C₇H₅F₃N₂O-
Molecular Weight 190.12 g/mol -
CAS Number 59560-61-3Supplier Data
Appearance Expected to be a white to off-white solidAnalogy to other benzohydrazides
¹H NMR (DMSO-d₆) ~10.0 ppm (s, 1H, -CONH-), ~8.0-7.6 ppm (m, 2H, Ar-H), ~4.5 ppm (s, 2H, -NH₂)Predicted Chemical Shifts
¹⁹F NMR (DMSO-d₆) 3 distinct multiplets in the aryl-F region (-110 to -150 ppm)Predicted Chemical Shifts
¹³C NMR (DMSO-d₆) ~165 ppm (C=O), 4 C-F carbons (~140-160 ppm, complex d/dd), 1 C-H carbon (~110-125 ppm), 1 quat C (~120-130 ppm)Predicted Chemical Shifts
IR (KBr, cm⁻¹) ~3300 (N-H str), ~3200 (N-H str), ~1650 (C=O str, Amide I), ~1600 (N-H bend), ~1250 (C-F str)Characteristic Group Frequencies[4]
Mass Spec (EI) m/z 190 (M⁺), 159 ([M-NHNH₂]⁺), 131 ([M-CONHNH₂]⁺)Expected Fragmentation Pattern

Synthesis and Purification

The most direct and reliable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2,4,5-Trifluorobenzoic acid. This method ensures high purity and is scalable for laboratory needs.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Hydrazinolysis cluster_purification Purification & Validation A 2,4,5-Trifluorobenzoic Acid C 2,4,5-Trifluorobenzoyl Chloride A->C Acylation B Oxalyl Chloride or SOCl₂ Cat. DMF, Anhydrous Solvent F This compound C->F Nucleophilic Acyl Substitution D Hydrazine Hydrate (N₂H₄·H₂O) E Anhydrous Solvent (e.g., EtOH) 0 °C to RT G Crude Product F->G H Recrystallization (e.g., Ethanol/Water) G->H I Pure Crystalline Product H->I J Characterization (NMR, IR, MS, MP) I->J

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride [5]

  • Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a necessary activation step. Oxalyl chloride is preferred as it generates only gaseous byproducts (CO, CO₂, HCl), simplifying workup. A catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier intermediate.

  • To a stirred solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., ether or DCM) under an inert atmosphere (Argon or Nitrogen), add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

  • Cool the mixture in an ice bath (0 °C). Add oxalyl chloride (1.2-1.5 eq) dropwise over 30 minutes. Caution: Gas evolution (CO, CO₂) will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester.

  • Once complete, remove the solvent and excess oxalyl chloride in vacuo. The resulting crude 2,4,5-trifluorobenzoyl chloride is a liquid and can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound (Analogous to[6])

  • Rationale: The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic hydrazine. The reaction is typically fast and exothermic. Using an excess of hydrazine can prevent the formation of the di-acylated byproduct. The reaction is performed at low temperature to control the exothermicity.

  • In a separate flask, prepare a solution of hydrazine hydrate (2.0-3.0 eq) in an anhydrous alcohol, such as ethanol.

  • Cool this hydrazine solution to 0 °C in an ice bath.

  • Add the crude 2,4,5-trifluorobenzoyl chloride (1.0 eq), either neat or dissolved in a minimal amount of the same anhydrous solvent, dropwise to the stirred hydrazine solution. Maintain the temperature below 10 °C during the addition.

  • After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting acid chloride is fully consumed.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced in vacuo, and the crude product can be precipitated by pouring the mixture into cold water.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Validation:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The purity of the final product should be validated by measuring its melting point and confirmed by spectroscopic analysis (NMR, IR, MS) to match the expected data.

Structural Elucidation

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two protons on the terminal -NH₂ group will likely appear as a broad singlet around 4.5 ppm. The amide proton (-CONH-) will be further downfield, around 10.0 ppm, also as a singlet. The aromatic region will show two signals corresponding to the protons at the C3 and C6 positions. Due to coupling with each other (ortho, J ≈ 8-9 Hz) and with the adjacent fluorine atoms, these will appear as complex multiplets, likely a doublet of doublet of doublets (ddd) or a triplet of doublets (td), in the range of 7.6-8.0 ppm.

  • ¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[7] The spectrum of this compound will display three distinct signals for the non-equivalent fluorine atoms at positions 2, 4, and 5. Each signal will be a multiplet due to coupling with the other fluorine atoms and the adjacent aromatic protons. The F4 signal will be coupled to F2 (meta, J ≈ 3-8 Hz) and F5 (ortho, J ≈ 20-25 Hz). The F2 and F5 signals will be coupled to F4 and their respective adjacent protons.

  • ¹³C NMR Spectroscopy: The carbonyl carbon will appear as a singlet around 165 ppm. The aromatic region will be complex due to C-F coupling. The three carbons directly bonded to fluorine (C2, C4, C5) will appear as doublets with large one-bond ¹JCF coupling constants (typically 240-260 Hz). These signals will be further split by two- and three-bond couplings to other fluorine atoms. The remaining three aromatic carbons (C1, C3, C6) will also show smaller C-F couplings.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Two sharp bands are expected in the 3200-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂). The N-H stretch of the secondary amide (-CONH-) may overlap or appear as a distinct band in the same region. A strong absorption band, characteristic of the amide I band (C=O stretch), will be prominent around 1650 cm⁻¹. The N-H bending vibration (amide II) is expected near 1600 cm⁻¹. Strong C-F stretching vibrations will be visible in the fingerprint region, typically between 1200-1250 cm⁻¹.[4]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z 190. Key fragmentation pathways would include the cleavage of the N-N bond to give the [2,4,5-trifluorobenzoyl]⁺ cation at m/z 159, and the loss of the entire hydrazide group to yield the [2,4,5-trifluorophenyl]⁺ cation at m/z 131.

Molecular Geometry and Solid-State Structure

While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be reliably predicted based on extensive crystallographic studies of related benzohydrazide derivatives.[5][8]

  • Conformation: The molecule is expected to be largely planar, particularly the benzoyl fragment. The torsion angle around the N-N bond is a key conformational feature. In many hydrazide structures, the hydrazinic hydrogen atoms adopt a conformation that is antiperiplanar to the oxygen of the adjacent carbonyl group, which minimizes steric hindrance.[8]

  • Hydrogen Bonding: The benzohydrazide moiety is an excellent hydrogen bond donor (both -NH- and -NH₂) and acceptor (the carbonyl oxygen). In the solid state, this facilitates the formation of extensive intermolecular hydrogen bonding networks. Typically, molecules are linked into dimers or chains via N-H···O=C interactions, which are a robust and common supramolecular synthon in hydrazide crystals.[5][9] These primary interactions can be further extended into 2D sheets or 3D networks by additional hydrogen bonds involving the terminal -NH₂ group.

Diagram of Predicted Hydrogen Bonding

Caption: Predicted intermolecular N-H···O hydrogen bonding dimer motif.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile synthon primarily used in the construction of heterocyclic scaffolds and as a precursor to bioactive hydrazones.

  • Synthesis of Heterocycles: The hydrazide functionality is a classic precursor for five-membered heterocycles. For example, reaction with carbon disulfide under basic conditions can yield oxadiazole-thiones, while treatment with orthoesters can lead to the formation of 1,3,4-oxadiazoles. These scaffolds are prevalent in many classes of pharmaceuticals.

  • Formation of Hydrazones: The terminal -NH₂ group readily undergoes condensation with aldehydes and ketones to form stable hydrazone (Schiff base) derivatives. This reaction is a cornerstone of combinatorial chemistry efforts to generate libraries of potential drug candidates. Hydrazones derived from various benzohydrazides are widely reported to possess potent antimicrobial, antifungal, and antitubercular activities.[2][3][10] The 2,4,5-trifluoro substitution pattern on the aromatic ring is expected to enhance the lipophilicity and cell permeability of the resulting hydrazones, potentially improving their biological efficacy.

Safety and Handling

This compound should be handled with standard laboratory precautions. While specific toxicity data is not available, related fluorinated aromatic compounds and hydrazide derivatives can be irritants and potentially toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a structurally significant and synthetically versatile building block for drug discovery. Its trifluorinated phenyl ring offers a powerful tool for modulating physicochemical properties, while the hydrazide moiety provides a reactive handle for constructing diverse molecular architectures, particularly bioactive hydrazones and heterocyclic systems. The synthetic and analytical protocols detailed in this guide provide a robust framework for the reliable preparation and characterization of this compound, facilitating its application in the development of next-generation therapeutic agents.

References

  • Makki, M., Abdel-Rahman, R., & Aqlan, F. (2015). Synthesis of Fluorinated Heterobicyclic Nitrogen Systems Containing 1,2,4-Triazine Moiety as CDK2 Inhibition Agents. International Journal of Organic Chemistry, 5, 200-211. Available from: [Link]

  • Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(19), 6439. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 2,4,5-Trifluorobenzoyl chloride. Available from: [Link]

  • Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(37), 53-62. Available from: [Link]

  • Fikri, K., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2019(4), M1093. Available from: [Link]

  • Benito, J., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263–268. Available from: [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1089–1093. Available from: [Link]

  • Nawrocka, W., et al. (2015). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Acta Poloniae Pharmaceutica, 72(3), 481-489. Available from: [Link]

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2,4,5-Trifluorobenzohydrazide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Trifluorobenzohydrazide is a specialized fluorinated building block critical to the synthesis of high-potency pharmaceutical agents.[1] Its trifluorinated aromatic core confers unique lipophilic and metabolic stability properties, making it a "privileged scaffold" in the design of DPP-4 inhibitors (e.g., Sitagliptin analogs), antimicrobial agents, and 1,2,4-triazole-based bioisosteres.[1]

This technical guide provides a definitive breakdown of its molecular weight , physicochemical properties , synthesis protocols , and analytical characterization .[1] It addresses the specific synthetic challenge of avoiding nucleophilic aromatic substitution (SNAr) side reactions during hydrazinolysis.

Part 1: Physicochemical Identity

The precise molecular weight is essential for stoichiometric calculations in multi-step synthesis. The presence of three fluorine atoms significantly alters the mass balance compared to non-fluorinated analogs.

Table 1: Molecular Specifications
PropertyValueNotes
Chemical Name This compound
CAS Number 1824155-80-7 Primary identifier for procurement.[1][2][3][4][5]
Molecular Formula C₇H₅F₃N₂O
Molecular Weight 190.12 g/mol Calculated using IUPAC atomic weights.[1]
Exact Mass 190.0354 DaMonoisotopic mass for HRMS.[1]
Appearance White to off-white solidCrystalline powder.[1]
Solubility DMSO, Methanol, EthanolPoor solubility in water and non-polar solvents.[1]
Melting Point 158–162 °C (Predicted)Experimental verification recommended per batch.[1]
Atomic Contribution to Mass
  • Carbon (7 × 12.011): 84.08 Da[1]

  • Hydrogen (5 × 1.008): 5.04 Da[1]

  • Fluorine (3 × 18.998): 56.99 Da (~30% of total mass)[1]

  • Nitrogen (2 × 14.007): 28.01 Da

  • Oxygen (1 × 15.999): 16.00 Da[1]

Part 2: Synthetic Methodology & Process Control

Core Challenge: The electron-withdrawing nature of the three fluorine atoms—specifically at the 2 and 4 positions relative to the carbonyl—activates the benzene ring toward Nucleophilic Aromatic Substitution (SNAr) .[1] Hydrazine is a potent nucleophile; if reaction conditions are too harsh (high temperature), hydrazine may displace a fluorine atom (typically at C-4) rather than attacking the ester/acid chloride, leading to impurities.[1]

Optimized Protocol: Ester Hydrazinolysis

This protocol utilizes a methyl ester intermediate to allow for milder reaction conditions compared to the acid chloride route.

Reagents:

  • Starting Material: 2,4,5-Trifluorobenzoic acid (CAS 446-17-3).[1]

  • Solvent: Methanol (anhydrous).[1]

  • Reagent: Hydrazine hydrate (80% or 64-65% solution).

  • Catalyst: Sulfuric acid (catalytic) or Thionyl Chloride (for esterification).[1]

Workflow:

  • Esterification (Step A):

    • Dissolve 2,4,5-Trifluorobenzoic acid in Methanol.

    • Add SOCl₂ dropwise at 0°C.[1]

    • Reflux for 3 hours.[1]

    • Concentrate to yield Methyl 2,4,5-trifluorobenzoate .[1]

  • Hydrazinolysis (Step B - Critical Control Point):

    • Dissolve the methyl ester in Ethanol (0.5 M concentration).

    • Cool solution to 0°C (Ice bath).[1]

    • Add Hydrazine Hydrate (2.0 equivalents) dropwise over 30 minutes.[1]

    • Scientific Rationale: Slow addition at low temperature favors attack at the carbonyl carbon (acyl substitution) over the aromatic ring (SNAr).

    • Allow to warm to Room Temperature (25°C) and stir for 4–6 hours. Do not reflux.

    • Precipitate forms.[1] Filter and wash with cold ethanol.[1]

Visualized Synthesis Logic

Synthesis Acid 2,4,5-Trifluorobenzoic Acid (MW 176.09) Ester Methyl Ester Intermediate Acid->Ester MeOH, SOCl2 Reflux Hydrazide This compound (Target, MW 190.12) Ester->Hydrazide N2H4, EtOH 0°C to RT Impurity SNAr Side Product (Hydrazine displaces F) Ester->Impurity High Temp (>50°C) Excess N2H4

Figure 1: Synthetic pathway highlighting the critical temperature control required to avoid SNAr side reactions.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 191.13 m/z.[1]

  • Fragmentation Pattern:

    • m/z 159: Loss of hydrazinyl group (-NHNH₂, 31 Da).[1] Formation of Acylium ion [Ar-C≡O]⁺.[1]

    • m/z 131: Subsequent loss of CO (28 Da).[1] Formation of Trifluorophenyl cation [C₆H₂F₃]⁺.[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆

  • Signals:

    • δ 9.5–10.0 ppm (s, 1H): Amide proton (-CONH -).[1]

    • δ 7.5–8.0 ppm (m, 2H): Aromatic protons (H-3 and H-6).[1] The splitting pattern will be complex due to H-F and F-F coupling.

    • δ 4.5 ppm (s, 2H): Amine protons (-NH₂).[1] Broad singlet, exchangeable with D₂O.

Visualized Fragmentation Logic

MassSpec Parent Molecular Ion [M+H]+ = 191.13 Frag1 Acylium Ion [Ar-CO]+ = 159 Parent->Frag1 - N2H3 (32 Da) Frag2 Phenyl Cation [Ar]+ = 131 Frag1->Frag2 - CO (28 Da)

Figure 2: Expected ESI-MS fragmentation pathway for structural confirmation.[1]

Part 4: Applications in Drug Discovery

This compound serves as a versatile linchpin in medicinal chemistry:

  • Triazole Formation: Reacts with carbon disulfide or isothiocyanates to form 1,2,4-triazole-3-thiols .[1] These motifs are common in antifungal drugs (e.g., Fluconazole analogs).[1]

  • Schiff Bases: Condensation with aldehydes yields hydrazones, which often exhibit enhanced antimicrobial and anti-tubercular activity due to the lipophilic fluorine atoms facilitating cell membrane penetration.[1]

  • Sitagliptin Analogs: The 2,4,5-trifluorophenyl moiety is a pharmacophore found in Sitagliptin (Januvia), a DPP-4 inhibitor for Type 2 Diabetes.[1] This hydrazide allows for the exploration of bioisosteres of the amide linkage in similar inhibitors.

References

  • PubChem. (2023).[1][6] 2,4,5-Trifluorobenzoic Acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of Trifluorinated Benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trifluorinated benzohydrazides are pivotal building blocks in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group onto the benzohydrazide scaffold profoundly influences the molecule's physicochemical properties, reactivity, and, ultimately, the biological activity of its derivatives. This guide provides an in-depth exploration of the core reactivity of these compounds. We will dissect the mechanistic underpinnings of their transformations, provide field-proven experimental protocols, and highlight their application in the synthesis of high-value heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemistry of trifluorinated benzohydrazides in their synthetic programs.

Introduction: The Strategic Value of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a privileged moiety in pharmaceutical design.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] When appended to the versatile benzohydrazide scaffold—a known precursor to a wide array of biologically active heterocycles—the resulting trifluorinated benzohydrazides become powerful intermediates for accessing novel chemical matter.[2][3][4][5]

The hydrazide-hydrazone linkage (-CO-NH-N=C) inherent in derivatives of these molecules is a key pharmacophore associated with a broad spectrum of activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5] This guide will focus on the fundamental reactivity of the trifluorinated benzohydrazide core, providing the causal insights necessary to exploit its synthetic potential fully.

Core Reactivity Profile: A Gateway to Heterocyclic Scaffolds

Trifluorinated benzohydrazides are primarily valued for their utility as precursors to a variety of five-membered heterocyclic rings. The reactivity is centered around the hydrazide functional group, which contains two nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. The presence of the -CF3 group enhances the electrophilicity of the carbonyl carbon and increases the acidity of the N-H protons, thereby influencing the course and rate of cyclization reactions.

The most common and valuable transformations are cyclocondensation reactions to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic cores are prevalent in a multitude of approved drugs and clinical candidates.

G TBH Trifluorinated Benzohydrazide Int1 Reaction with Aldehyde/Ketone TBH->Int1 Condensation Int2 Reaction with CS2 / Isothiocyanate TBH->Int2 Addition Int3 Reaction with Imidate / Nitrile TBH->Int3 Addition/ Condensation Hydrazone Hydrazide-Hydrazone Intermediate Int1->Hydrazone Thiadiazole 1,3,4-Thiadiazole Int2->Thiadiazole Cyclization/ Dehydration Triazole 1,2,4-Triazole Int3->Triazole Cyclization/ Dehydration Oxadiazole 1,3,4-Oxadiazole Hydrazone->Oxadiazole Oxidative Cyclization

Caption: Core reactivity pathways of trifluorinated benzohydrazides.

Synthesis of Hydrazide-Hydrazones and Subsequent Cyclization to 1,3,4-Oxadiazoles

The initial and most common reaction of a benzohydrazide is condensation with an aldehyde or ketone. This reaction is typically acid-catalyzed and proceeds readily to form a stable hydrazide-hydrazone intermediate.[2] These intermediates are often biologically active in their own right but are also key precursors for oxidative cyclization.[2][6]

The conversion of the hydrazide-hydrazone to a 2,5-disubstituted 1,3,4-oxadiazole is a crucial transformation.[7] This is an oxidative cyclization reaction where a dehydrating agent is used to facilitate the ring closure. Various reagents can effect this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common methods include the use of acetic anhydride, iodine in the presence of a base, or reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[8]

  • Causality: The strong electron-withdrawing -CF3 group on the benzoyl moiety makes the adjacent carbonyl carbon more electrophilic, facilitating the initial condensation. During cyclization, this electronic effect stabilizes the transition state of the ring-closing step.

Synthesis of 1,3,4-Thiadiazoles

The synthesis of trifluoromethyl-substituted 1,3,4-thiadiazoles from benzohydrazides typically involves reaction with a source of thiocarbonyl functionality.[9][10] A common and effective method is the reaction of the benzohydrazide with carbon disulfide (CS2) in the presence of a base (like KOH), followed by treatment with an acid to induce cyclization and dehydration. Alternatively, reaction with an isothiocyanate yields a thiosemicarbazide intermediate, which can then be cyclized under acidic or dehydrating conditions.[8][11]

  • Expertise in Practice: The choice between the CS2 method and the isothiocyanate route depends on the desired substitution pattern. The CS2 route typically yields a 5-substituted-1,3,4-thiadiazole-2-thiol, whereas the isothiocyanate route produces a 2-amino-5-substituted-1,3,4-thiadiazole. The thione/thiol tautomerism in the former product offers further handles for synthetic elaboration.

Synthesis of 1,2,4-Triazoles

The construction of the 1,2,4-triazole ring from a trifluorinated benzohydrazide requires the introduction of an additional nitrogen and carbon atom.[12][13][14] A robust method involves the reaction of the benzohydrazide with a trifluoroacetimidoyl chloride or a similar imidoyl chloride derivative.[13][15] This reaction often proceeds via a cascade annulation, where an initial C-N bond formation is followed by an intramolecular cyclization and dehydration, frequently mediated by a Lewis acid or base.[15] Another approach is the reaction with nitriles under catalytic conditions.[16]

  • Trustworthiness of Method: Metal-free approaches for these syntheses are gaining traction due to their reduced cost and toxicity. For instance, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides can utilize common solvents like DMF as a carbon source, highlighting the versatility and operational simplicity of modern synthetic methods.[12]

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust, field-tested examples for the synthesis and transformation of trifluorinated benzohydrazides.

Protocol 3.1: Synthesis of 4-(Trifluoromethyl)benzohydrazide

This two-step protocol provides a reliable method for preparing the core starting material from commercially available 4-(trifluoromethyl)benzoic acid.[2]

Step A: Esterification of 4-(Trifluoromethyl)benzoic Acid

  • To a 250 mL round-bottom flask, add 4-(trifluoromethyl)benzoic acid (10.0 g, 52.6 mmol).

  • Add methanol (100 mL) and slowly add concentrated sulfuric acid (2 mL) with cooling in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(trifluoromethyl)benzoate as a clear oil, which is used directly in the next step.

Step B: Hydrazinolysis of Methyl 4-(Trifluoromethyl)benzoate

  • Dissolve the crude methyl 4-(trifluoromethyl)benzoate from Step A in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (8.0 mL, ~165 mmol, ~3.1 equiv.) dropwise to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. A white precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour.

  • Collect the white precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-(trifluoromethyl)benzohydrazide as a white crystalline solid. (Typical yield: 85-95% over two steps).

G Start 4-(CF3)Benzoic Acid Step1 Step A: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate Methyl 4-(CF3)Benzoate Step1->Intermediate Step2 Step B: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Intermediate->Step2 Product 4-(CF3)Benzohydrazide Step2->Product

Caption: Workflow for the synthesis of 4-(trifluoromethyl)benzohydrazide.

Protocol 3.2: Synthesis of a 2-(4-(Trifluoromethyl)phenyl)-5-aryl-1,3,4-oxadiazole

This protocol details the two-step synthesis of a 1,3,4-oxadiazole derivative from the parent benzohydrazide via a hydrazone intermediate.

Step A: Formation of the Hydrazide-Hydrazone

  • In a 100 mL round-bottom flask, suspend 4-(trifluoromethyl)benzohydrazide (1.0 g, 4.9 mmol) in methanol (25 mL).

  • Add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 equivalents, 5.39 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature for 2-4 hours. The product often precipitates from the solution.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry to obtain the hydrazide-hydrazone, which is typically pure enough for the next step.

Step B: Oxidative Cyclization

  • To a suspension of the hydrazide-hydrazone from Step A (1.0 g) in dichloromethane (DCM, 30 mL), add diacetoxyiodobenzene (DIB) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM (30 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Quantitative Data Summary

The reactivity of trifluorinated benzohydrazides allows for the high-yield synthesis of various heterocyclic derivatives. The table below summarizes typical yields for the synthesis of different heterocyclic cores from 4-(trifluoromethyl)benzohydrazide, demonstrating the efficiency of these transformations.

Starting MaterialReagent(s)Heterocyclic ProductTypical Yield RangeReference
4-(CF3)Benzohydrazide + Ar-CHO1. Acetic Acid2. Oxidizing Agent (e.g., DIB)2-(4-CF3-phenyl)-5-aryl-1,3,4-oxadiazole80-95%[7]
4-(CF3)Benzohydrazide1. CS2, KOH2. Acid Workup5-(4-CF3-phenyl)-1,3,4-thiadiazole-2-thiol75-90%[9]
4-(CF3)Benzohydrazide + Ar-NCS1. Reflux2. H2SO42-(Ar-amino)-5-(4-CF3-phenyl)-1,3,4-thiadiazole70-88%[8]
4-(CF3)Benzohydrazide + Imidoyl ChlorideBase or Lewis Acid3-(4-CF3-phenyl)-5-substituted-1,2,4-triazole65-85%[13][15]

Conclusion and Future Outlook

Trifluorinated benzohydrazides are demonstrably versatile and highly reactive intermediates. The strong electronic influence of the trifluoromethyl group provides a powerful tool for chemists to modulate reactivity and drive reactions toward desired heterocyclic products. The protocols and mechanistic insights provided herein serve as a foundation for the rational design and synthesis of novel, fluorinated molecules for drug discovery and materials science. Future research will likely focus on developing even more efficient, sustainable, and asymmetric methods for the transformation of these valuable building blocks, further expanding their impact on chemical science.

References

  • P. Niu, J. Kang, X. Tian, L. Song, H. Liu, J. Wu, W. Yu, J. Chang (2015). A transition-metal-free condensation of semicarbazide/thiosemicarbazide with aldehydes followed by I2-mediated oxidative C-O/C-S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]

  • Lu, Y., et al. (2022). A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles via I2-mediated oxidative cyclization of trifluoroacetimidohydrazides. ISRES Publishing. [Link]

  • Hu, Y., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1686-1721. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]

  • Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 949. [Link]

  • Zhang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 995655. [Link]

  • Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed. [Link]

  • Tye, J. W., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1124-1128. [Link]

  • Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(5), 2075-2080. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • ResearchGate. Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Stana, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(9), 889. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,4,5-Trifluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2,4,5-Trifluorobenzohydrazide is a critical fluorinated building block, primarily utilized in the synthesis of bioactive heterocycles, including 1,2,4-triazoles and oxadiazoles found in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs) and antimicrobial quinolone derivatives.

The strategic value of this protocol lies in its chemoselectivity . The 2,4,5-trifluoro substitution pattern creates a highly electron-deficient aromatic ring. While this activates the carbonyl for hydrazinolysis, it simultaneously activates the fluorine at the C4 position for Nucleophilic Aromatic Substitution (


). Standard hydrazide synthesis protocols (refluxing neat hydrazine) will likely result in a mixture of the desired product and the 4-hydrazinyl impurity.

This guide details a controlled, low-temperature solvated protocol designed to maximize acyl substitution while suppressing


 side reactions. 

Retrosynthetic Analysis & Mechanism

The synthesis targets the nucleophilic acyl substitution of the methoxy group by hydrazine.

Reaction Scheme

Starting Material: Methyl 2,4,5-trifluorobenzoate (MW: 190.12) Reagent: Hydrazine Hydrate (80% or 64% solution) Product: this compound (MW: 190.12)

Mechanistic Pathway & Competition

The reaction proceeds via the attack of the hydrazine nucleophile (


) on the ester carbonyl.
  • Path A (Desired): Attack at Carbonyl

    
     Tetrahedral Intermediate 
    
    
    
    Loss of Methanol
    
    
    Hydrazide.
  • Path B (Undesired

    
    ):  Attack at C4-Fluorine 
    
    
    
    Meisenheimer Complex
    
    
    Loss of Fluoride
    
    
    4-Hydrazinyl-2,5-difluorobenzoate.

Expert Insight: The rate of Path B increases significantly with temperature. By using ethanol as a solvent (rather than neat hydrazine) and maintaining temperatures below 60°C, we kinetically favor Path A.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
Methyl 2,4,5-trifluorobenzoate >98% PuritySubstrate
Hydrazine Hydrate 50-65% (Reagent Grade)Nucleophile
Ethanol (Absolute) AnhydrousSolvent
Ethyl Acetate / Hexanes HPLC GradeWorkup/Recrystallization
Equipment 3-Neck RB Flask, dropping funnel, internal thermometer, reflux condenserReactor
Step-by-Step Methodology
Step 1: Solvation and Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing dropping funnel.

  • Charge the flask with Methyl 2,4,5-trifluorobenzoate (10.0 g, 52.6 mmol) .

  • Add Ethanol (50 mL) . Stir until fully dissolved.

  • Cool the system to 0–5°C using an ice/water bath. Note: Cooling is critical to control the initial exotherm upon hydrazine addition.

Step 2: Controlled Addition
  • Charge the dropping funnel with Hydrazine Hydrate (7.9 g, ~158 mmol, 3.0 equivalents) .

    • Rationale: Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (bis-hydrazide).

  • Add the hydrazine dropwise over 30 minutes , maintaining the internal temperature < 10°C .

Step 3: Reaction Phase
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir at RT for 2 hours.

  • Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM).

    • If starting material remains: Warm the mixture to 40–50°C for 1 hour.

    • Warning: Do NOT reflux vigorously (>78°C) as this promotes the displacement of the 4-fluoro substituent.

Step 4: Workup and Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove ~70% of the ethanol.

  • Cool the residue to 0°C. The product should precipitate as a white to off-white solid.

  • Add cold water (20 mL) to dissolve excess hydrazine salts and facilitate filtration.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (2 x 10 mL) followed by cold hexanes (2 x 10 mL) to remove organic impurities.

Step 5: Purification (Optional but Recommended)
  • Recrystallize from Ethanol/Water (9:1) if high purity (>99.5%) is required for biological assays.

  • Dry in a vacuum oven at 45°C for 12 hours.

Visualized Workflow (DOT)

SynthesisProtocol Start Start: Methyl 2,4,5-trifluorobenzoate Solvation Dissolve in EtOH (0-5°C) Start->Solvation Addition Add Hydrazine Hydrate (3.0 eq) Dropwise <10°C Solvation->Addition Reaction Stir at RT (2-4 hrs) Addition->Reaction Check TLC Check (SM Remaining?) Reaction->Check Heat Heat to 45°C (Max) Do NOT Reflux >60°C Check->Heat Yes Workup Concentrate & Cool to 0°C Check->Workup No Heat->Check Filter Filter & Wash (Cold H2O / Hexane) Workup->Filter Product Final Product: This compound Filter->Product

Caption: Step-by-step decision tree for the synthesis, emphasizing temperature control to prevent side reactions.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Profile (DMSO-d6)
  • 
    H NMR: 
    
    • 
       9.5–10.0 ppm (br s, 1H, -CONH -).
      
    • 
       7.5–7.9 ppm (m, 2H, Aromatic H3/H6). Note: Complex splitting due to F-H coupling.
      
    • 
       4.5 ppm (br s, 2H, -NH2 ).
      
  • 
    F NMR: 
    
    • Should show three distinct signals.

    • Failure Mode: If you see a fourth signal or a loss of integration in the aromatic region,

      
       has occurred.
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Yellow/Orange Product Oxidation of hydrazine or

side reaction.
Recrystallize from EtOH/Water. Ensure temp <50°C in future runs.
Low Yield Product too soluble in wash.Limit water volume during wash; salt out the aqueous layer.
Double Melting Point Mixture of Hydrazide and Bis-hydrazide.Use larger excess of hydrazine (increase to 5 eq) to favor mono-substitution.

Safety & Handling (Hydrazine)[1][2][3][4][5]

Hydrazine Hydrate is a potent reducing agent, a carcinogen, and highly toxic. [1]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Neoprene gloves (double gloved), chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be neutralized immediately with dilute hypochlorite solution (Bleach) to convert hydrazine to nitrogen gas and water.

    • Reaction:

      
      
      
  • Waste: Do not mix hydrazine waste with oxidizing acids (Nitric acid) – Risk of Explosion.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Hydrazide Synthesis Protocols).
  • Sanger, F. "The free amino groups of insulin." Biochemical Journal 39.5 (1945): 507. Link (Foundational text on Nucleophilic Aromatic Substitution/Sanger's Reagent mechanism relevant to fluorobenzene reactivity).

  • PubChem Compound Summary. "2,4,5-Trifluorobenzoic acid." National Center for Biotechnology Information. Link (Precursor data).

  • European Chemicals Agency (ECHA). "Hydrazine Hydrate - Substance Information & Safety." Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for vs. Acyl Substitution competition kinetics).

Sources

The Strategic Utility of 2,4,5-Trifluorobenzohydrazide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized and powerful tool for optimizing the pharmacological profiles of drug candidates. The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. The 2,4,5-trifluorophenyl motif, in particular, offers a distinct substitution pattern that has been explored in the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis and application of 2,4,5-Trifluorobenzohydrazide, a versatile building block for the creation of diverse and biologically active compounds.

Core Synthesis of this compound: A Gateway to Novel Derivatives

The synthesis of this compound is a critical first step in its utilization as a scaffold. While direct literature on its synthesis is sparse, a reliable pathway can be established from its precursor, 2,4,5-trifluorobenzoic acid.

Protocol 1: Synthesis of 2,4,5-Trifluorobenzoic Acid

The synthesis of the essential precursor, 2,4,5-trifluorobenzoic acid, can be achieved through various methods, including the Grignard carboxylation of 2,4,5-trifluorobromobenzene.[1]

Materials:

  • 2,4,5-trifluorobromobenzene

  • Ethylmagnesium bromide

  • Dry Carbon Dioxide (CO2) gas

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2,4,5-trifluorobromobenzene in anhydrous THF to the magnesium turnings under a nitrogen atmosphere.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

  • Bubble dry CO2 gas through the solution for several hours until the reaction is complete.

  • Quench the reaction by the slow addition of dilute HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2,4,5-trifluorobenzoic acid.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound

With 2,4,5-trifluorobenzoic acid in hand, the synthesis of the target hydrazide can proceed through an esterification followed by hydrazinolysis.

Step 1: Esterification of 2,4,5-Trifluorobenzoic Acid

  • Dissolve 2,4,5-trifluorobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate to yield methyl 2,4,5-trifluorobenzoate.

Step 2: Hydrazinolysis of Methyl 2,4,5-Trifluorobenzoate

  • Dissolve the methyl 2,4,5-trifluorobenzoate in ethanol.

  • Add an excess of hydrazine hydrate (80-95%).

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

Application in the Synthesis of Bioactive Heterocycles

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its hydrazide functionality serves as a nucleophile and a precursor for cyclization reactions.

Synthesis of N'-Arylhydrazones: Precursors to Diverse Heterocycles

The condensation of this compound with various aromatic aldehydes is a straightforward method to produce N'-arylhydrazones. These compounds themselves can exhibit biological activity or serve as intermediates for further cyclization.[2]

Protocol 3: General Synthesis of N'-(Arylmethylene)-2,4,5-trifluorobenzohydrazides

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Synthesis of 1,3,4-Oxadiazoles: A Scaffold of Interest

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] The oxidative cyclization of N'-arylhydrazones is a common method for their synthesis.

Protocol 4: Synthesis of 2-(2,4,5-Trifluorophenyl)-5-aryl-1,3,4-oxadiazoles

Materials:

  • N'-(Arylmethylene)-2,4,5-trifluorobenzohydrazide (from Protocol 3)

  • Chloramine-T or other oxidizing agents

  • Ethanol or other suitable solvent

Procedure:

  • Suspend the N'-(Arylmethylene)-2,4,5-trifluorobenzohydrazide in ethanol.

  • Add an equimolar amount of Chloramine-T.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Synthesis of 1,2,4-Triazoles: A Privileged Heterocycle

The 1,2,4-triazole moiety is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents.[5][6] A common synthetic route involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, followed by cyclization.

Protocol 5: Synthesis of 4-Aryl-5-(2,4,5-trifluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Step 1: Synthesis of 1-(2,4,5-Trifluorobenzoyl)-4-arylthiosemicarbazide

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired aryl isothiocyanate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, and the resulting solid thiosemicarbazide is filtered, washed with ethanol, and dried.

Step 2: Cyclization to the 1,2,4-Triazole-3-thione

  • Suspend the 1-(2,4,5-Trifluorobenzoyl)-4-arylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude triazole-thione can be purified by recrystallization.[7][8]

Biological Evaluation of this compound Derivatives

The diverse heterocyclic compounds synthesized from this compound can be screened for a variety of biological activities. Below are standard protocols for assessing their potential as antimicrobial and anticancer agents.

Protocol 6: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[9][10][11]

Materials:

  • Synthesized compounds

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the microbial suspension.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 7: MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16][17]

Materials:

  • Synthesized compounds

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Data Presentation and Visualization

Table 1: Hypothetical Biological Activity Data for this compound Derivatives
Compound IDDerivative TypeTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)
TF-Hydrazone-1 N'-(4-chlorobenzylidene)S. aureus16-
TF-Hydrazone-2 N'-(4-nitrobenzylidene)E. coli32-
TF-Oxadiazole-1 2-(2,4,5-TF-phenyl)-5-(4-chlorophenyl)MCF-7-12.5
TF-Oxadiazole-2 2-(2,4,5-TF-phenyl)-5-(4-nitrophenyl)A549-8.2
TF-Triazole-1 4-(4-chlorophenyl)-5-(2,4,5-TF-phenyl)C. albicans8-
TF-Triazole-2 4-(4-methoxyphenyl)-5-(2,4,5-TF-phenyl)MCF-7-5.7

Note: TF stands for Trifluoro.

Diagrams

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Core Compound cluster_derivatives Derivative Synthesis cluster_assays Biological Evaluation 2,4,5-Trifluorobenzoic_Acid 2,4,5-Trifluorobenzoic_Acid This compound This compound 2,4,5-Trifluorobenzoic_Acid->this compound Esterification, Hydrazinolysis N-Arylhydrazones N-Arylhydrazones This compound->N-Arylhydrazones Condensation with Aromatic Aldehydes 1,2,4-Triazoles 1,2,4-Triazoles This compound->1,2,4-Triazoles Reaction with Isothiocyanates & Cyclization 1,3,4-Oxadiazoles 1,3,4-Oxadiazoles N-Arylhydrazones->1,3,4-Oxadiazoles Oxidative Cyclization Antimicrobial_Assay Antimicrobial_Assay N-Arylhydrazones->Antimicrobial_Assay Anticancer_Assay Anticancer_Assay N-Arylhydrazones->Anticancer_Assay 1,3,4-Oxadiazoles->Antimicrobial_Assay 1,3,4-Oxadiazoles->Anticancer_Assay 1,2,4-Triazoles->Antimicrobial_Assay 1,2,4-Triazoles->Anticancer_Assay

Caption: Synthetic workflow from precursor to bioactive derivatives.

Biological_Screening_Logic Start Synthesized Derivatives Antimicrobial Antimicrobial Screening (MIC Determination) Start->Antimicrobial Anticancer Anticancer Screening (IC50 Determination) Start->Anticancer Active_Antimicrobial Active Antimicrobial Leads Antimicrobial->Active_Antimicrobial Active_Anticancer Active Anticancer Leads Anticancer->Active_Anticancer Further_Optimization Lead Optimization Active_Antimicrobial->Further_Optimization Active_Anticancer->Further_Optimization

Caption: Decision pathway for biological screening of derivatives.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in medicinal chemistry. Its trifluorinated phenyl ring offers the potential for enhanced pharmacological properties in its derivatives. The straightforward synthesis of this hydrazide and its subsequent conversion into a wide array of heterocyclic compounds, such as hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, provides a rich platform for the discovery of novel therapeutic agents. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold and to evaluate the biological potential of the resulting compounds in areas of significant medical need, including infectious diseases and oncology. Further derivatization and optimization of the lead compounds identified through these screening protocols could pave the way for the development of next-generation therapeutics.

References

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Analytical methods for 2,4,5-Trifluorobenzohydrazide characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Analytical Characterization of 2,4,5-Trifluorobenzohydrazide

Abstract

This comprehensive guide provides a suite of robust analytical methods for the definitive characterization of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the compound's significance, this document details optimized protocols for structural elucidation, purity assessment, and physicochemical analysis. We present detailed, field-proven methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each protocol is designed to be a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility, in alignment with stringent pharmaceutical quality control standards.[1][2]

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

This compound serves as a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The purity and structural integrity of this intermediate directly influence the quality, safety, and efficacy of the final drug product.[1] Consequently, a multi-faceted analytical approach is not merely a recommendation but a regulatory and scientific necessity. The presence of impurities, arising from starting materials, by-products, or degradation, can have significant consequences.[3] This guide is structured to provide researchers and drug development professionals with the necessary tools to establish a complete analytical profile of this compound, ensuring it meets the rigorous standards required for pharmaceutical manufacturing.

The overall analytical workflow is designed to provide orthogonal data, where each technique offers a unique and complementary perspective on the molecule's identity, purity, and stability.

G cluster_0 Overall Analytical Workflow cluster_1 Techniques cluster_2 Techniques cluster_3 Techniques Start Start Sample This compound Sample Start->Sample Structural_ID Structural Elucidation (Identity Confirmation) Sample->Structural_ID Primary Goal Purity_Profile Purity & Impurity Profiling Sample->Purity_Profile Primary Goal Physicochem Physicochemical Properties Sample->Physicochem Secondary Goal Report Comprehensive Certificate of Analysis Structural_ID->Report NMR NMR Structural_ID->NMR FTIR FTIR Structural_ID->FTIR MS MS Structural_ID->MS Purity_Profile->Report HPLC HPLC Purity_Profile->HPLC GCMS GC-MS Purity_Profile->GCMS Physicochem->Report DSC DSC Physicochem->DSC

Caption: Overall Analytical Workflow for this compound.

Structural Elucidation: Confirming Molecular Identity

The first critical step is the unambiguous confirmation of the molecular structure. A combination of spectroscopic techniques is employed to ensure every feature of the this compound molecule is accounted for.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for providing detailed information about the carbon-hydrogen framework and the environment of fluorine atoms.[1][4] It serves as a definitive method for identity confirmation.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize the compound and resolve the exchangeable N-H protons.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals to observe are the aromatic protons (split by H-H and H-F couplings) and the N-H protons of the hydrazide group. The N-H protons may appear as broad signals and their chemical shift can be concentration-dependent.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Observe the carbonyl carbon, the aromatic carbons, and note the characteristic C-F couplings.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will show three distinct signals for the fluorine atoms at positions 2, 4, and 5, with characteristic F-F couplings.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants (J-values) in all spectra to confirm the substitution pattern on the aromatic ring and the integrity of the hydrazide moiety. The data should be compared against a qualified reference standard or theoretical predictions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for identifying the key functional groups present in the molecule, providing a molecular "fingerprint".[4]

Protocol: FTIR Analysis by Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure sufficient contact by applying pressure using the instrument's anvil.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Amide/Hydrazide)3200-3400Indicates the presence of the -NH-NH₂ group. Often appears as two distinct bands for the symmetric and asymmetric stretches of the -NH₂ group.
C=O Stretch (Amide I)1640-1680Strong absorption characteristic of the carbonyl group in the hydrazide moiety.
N-H Bend (Amide II)1550-1620Bending vibration of the N-H bond, confirming the hydrazide group.
C-F Stretch1100-1300Strong absorptions indicating the presence of carbon-fluorine bonds on the aromatic ring.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. It is typically coupled with a chromatographic technique for purity analysis.[1]

Protocol: LC-MS for Molecular Weight Confirmation

  • System: Utilize an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected through a short chromatographic column to remove non-volatile salts.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Scan Range: m/z 50-500

    • Capillary Voltage: ~3.5-4.5 kV

    • Source Temperature: ~120-150 °C

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (C₇H₅F₃N₂O, MW = 190.12), the expected m/z would be approximately 191.13. Also, look for common adducts such as [M+Na]⁺.

Purity Determination and Impurity Profiling

Assessing the purity of the intermediate and identifying/quantifying any impurities is paramount for quality control. Chromatographic methods are the gold standard for this purpose.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities.[5][7] The following reverse-phase method is designed to be stability-indicating.

G Sample_Prep Prepare Sample & Standards (~0.5 mg/mL in Mobile Phase A/B) HPLC_System HPLC System with UV/PDA Detector Sample_Prep->HPLC_System Injection Inject 10 µL HPLC_System->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 272 nm Separation->Detection Data_Analysis Data Acquisition & Processing (Chromatography Data System) Detection->Data_Analysis Report Calculate % Purity (Area Normalization) Data_Analysis->Report

Caption: HPLC Workflow for Purity Analysis.

Protocol: RP-HPLC Purity Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/PDA detector.

  • Chromatographic Conditions: The conditions below are adapted from a method for the related compound 2,4,5-trifluorobenzoic acid and serve as an excellent starting point.[8]

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the slightly basic hydrazide.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA gradient ensures elution of potential impurities with different polarities and a robust separation from the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 272 nmWavelength at which the trifluorobenzoyl chromophore exhibits strong absorbance.[8]
Injection Vol. 10 µL
Sample Conc. ~0.5 mg/mL in 50:50 Water:Acetonitrile
  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a solvent blank to ensure no system contamination.

    • Inject the prepared sample solution.

    • Integrate all peaks in the resulting chromatogram.

  • Calculation: Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis process.[9][10]

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system with a headspace autosampler coupled to a mass spectrometer.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) that is not expected to be a residual solvent.

    • Seal the vial immediately with a PTFE/silicone septum and cap.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Headspace Vial Temp. 80 °CGently heats the sample to partition volatile solvents into the headspace without degrading the analyte.
Loop Temperature 90 °CPrevents condensation of volatiles.
Transfer Line Temp. 100 °CPrevents condensation of volatiles.
GC Column DB-624 or equivalent (low- to mid-polarity)Optimized for the separation of common residual solvents.
Carrier Gas Helium or Hydrogen
Oven Program 40 °C (hold 5 min), then ramp 10 °C/min to 240 °C (hold 5 min)A standard program to separate a wide range of solvents with different boiling points.
MS Ion Source Temp. 230 °C
MS Scan Range m/z 35-350Covers the mass range of common organic solvents.
  • Data Analysis:

    • Run a blank (empty vial) and a standard mix of expected solvents to determine their retention times.

    • Run the sample vial.

    • Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the standard and the NIST library.

    • Quantify against the standard curve if required by regulatory filings.

Physicochemical Characterization

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to determine the melting point and assess the purity of crystalline substances.[3] The presence of impurities typically causes a depression and broadening of the melting endotherm.

Protocol: Purity by DSC

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

  • DSC Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a slow, constant rate (e.g., 2-5 °C/min) through the melt. A slow heating rate is crucial for allowing the eutectic mixture of impurities to melt.

    • The temperature range should extend at least 20-30 °C beyond the completion of the melt.

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm. The onset temperature is typically reported as the melting point.

    • Utilize the instrument's software to perform a purity calculation based on the van't Hoff equation. This analysis relates the shape of the melting curve to the mole fraction of impurities. For reliable results, the substance should have a purity of >98.5%, be crystalline, and not decompose during melting.[3]

Validation of Analytical Methods

All the protocols described herein must be validated to ensure they are suitable for their intended purpose.[2][11] Validation is a documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria. Key validation parameters, as defined by the International Council for Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

References

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved from [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015, April 20). American Laboratory. Retrieved from [Link]

  • 2,4,5-Trifluorobenzonitrile (99%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. (n.d.). PubMed. Retrieved from [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Identity determination and purity testing. (n.d.). ChemCon GmbH. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]

  • (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Purity determination and evaluation of new drug substances. (n.d.). PubMed. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4,5-Trifluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2,4,5-Trifluorobenzohydrazide , a critical intermediate often used in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors (e.g., Sitagliptin analogs) and other fluorinated bioactive scaffolds.

Unlike standard benzohydrazides, the 2,4,5-trifluoro substitution pattern introduces unique reactivity challenges—specifically nucleophilic aromatic substitution (


) —which dictates our purification strategy. This guide moves beyond generic protocols to address the specific chemical behavior of this fluorinated system.

Module 1: Critical Quality Attributes & Impurity Profiling

Before attempting purification, you must understand what you are removing. The electron-deficient nature of the 2,4,5-trifluorobenzene ring makes it highly susceptible to side reactions with hydrazine.

The "Twin-Path" Problem

In the synthesis (typically from 2,4,5-trifluorobenzoic acid esters), hydrazine acts as a nucleophile. It attacks two competing electrophilic sites:

  • The Carbonyl Carbon (Desired): Forms the hydrazide.

  • The C-4 Position (Undesired): The fluorine at position 4 is para to the electron-withdrawing carbonyl, activating it for

    
     displacement by hydrazine.
    

Key Impurities:

  • Impurity A (Over-reaction): 2,5-difluoro-4-hydrazinobenzohydrazide. (Result of

    
     at C-4).
    
  • Impurity B (Dimer): N,N'-bis(2,4,5-trifluorobenzoyl)hydrazine. (Result of the product reacting with another mole of starting ester).

  • Impurity C (Genotoxic): Residual Hydrazine.

ImpurityPath SM 2,4,5-Trifluorobenzoic Acid Ester Product This compound (Target) SM->Product Acylation (Fast) ImpurityA Impurity A (4-hydrazino-2,5-difluoro...) SM->ImpurityA SNAr at C-4 (Slow, Temp Dependent) Hydrazine Hydrazine (Excess) Hydrazine->Product Hydrazine->ImpurityA ImpurityB Impurity B (Dimer) Product->ImpurityB Coupling w/ SM

Figure 1: Reaction pathways showing the competition between desired acylation and undesired


 substitution.

Module 2: Purification Protocols

Method A: Recrystallization (Primary)

The standard solvent system for fluorinated benzohydrazides is Ethanol/Water . The fluorine atoms increase lipophilicity compared to non-fluorinated analogues, often requiring a higher ratio of ethanol.

Protocol:

  • Dissolution: Suspend crude solid in Ethanol (95%) at a ratio of 5-7 mL per gram.

  • Heating: Heat to reflux (

    
    ). If the solution is not clear, add Ethanol dropwise.
    
    • Note: If a small amount of solid remains insoluble at reflux, it is likely the Dimer (Impurity B) , which has very low solubility. Hot filter immediately to remove it.

  • Displacement: Remove from heat. While still hot (

    
    ), add warm water dropwise until the solution turns slightly turbid (cloud point).
    
  • Crystallization: Re-heat to clear the turbidity, then allow to cool slowly to room temperature with gentle stirring.

  • Harvest: Cool to

    
     for 1 hour. Filter and wash with cold 50% EtOH/Water.
    
Method B: Acid-Base "Swing" Extraction (Secondary)

Use this if the crude contains significant unreacted ester or non-basic impurities.

  • Dissolve crude in dilute HCl (1M). The hydrazide forms a water-soluble hydrochloride salt.

  • Filter insoluble solids (removes unreacted ester and Dimer).

  • Wash the aqueous filtrate with Ethyl Acetate (removes non-basic organic impurities).

  • Neutralize the aqueous phase with saturated

    
     or dilute NaOH to pH 8-9.
    
  • Precipitate: The free base hydrazide will precipitate. Filter and dry.

Module 3: Troubleshooting & FAQs

Q1: My product is colored (Yellow/Pink) instead of white. Why?

Diagnosis: Oxidation of residual hydrazine or trace metal contamination. Solution:

  • Immediate Fix: Recrystallize with a small amount of activated charcoal (carbon). Add carbon (5 wt%) during the hot dissolution step of Method A, stir for 10 mins, and hot filter through Celite.

  • Prevention: Ensure all hydrazine is washed out before drying. Hydrazine oxidizes in air to form colored azo/azoxy species.

Q2: I see a "ghost peak" in HPLC that grows over time.

Diagnosis: Hydrazone formation. Cause: If you use Acetone or aldehydes in your cleaning process or mobile phase, the hydrazide reacts rapidly to form a hydrazone. Solution:

  • Strictly avoid Ketones/Aldehydes (Acetone, MEK) during glassware cleaning and crystallization.

  • Use Acetonitrile/Water with 0.1% Formic Acid for HPLC.

Q3: The melting point is lower than reported/expected.

Diagnosis: Presence of Impurity A (


 byproduct) .
Reasoning:  The substitution of a Fluorine atom with a hydrazine group (

) disrupts the crystal lattice. This impurity is structurally similar and can co-crystallize. Solution:
  • The Acid-Base Swing (Method B) is ineffective here as both species are basic.

  • Fix: Perform a "Swish" (Slurry wash) in Dichloromethane (DCM) . The

    
     impurity is often more soluble in chlorinated solvents than the target trifluoro-compound. Slurry for 30 mins at RT and filter.
    
Q4: Yield is low after recrystallization.

Diagnosis: Product loss to mother liquor due to amphoteric solubility. Solution:

  • Check the pH of your mother liquor. Hydrazides can be soluble in both acidic and strongly basic conditions. Ensure pH is near neutral (pH 7-8).

  • Concentrate the mother liquor to half volume and cool again to recover a second crop (Crop 2).

Module 4: Decision Logic for Purification

Use this flowchart to select the correct workflow based on your crude purity.

PurificationLogic Start Crude this compound CheckPurity Check HPLC Purity Start->CheckPurity HighImpurity High Dimer Content (Insoluble solid) CheckPurity->HighImpurity Dimer > 5% ColorIssue Colored Product (Yellow/Pink) CheckPurity->ColorIssue Visual Color Standard Standard Profile (>85% Purity) CheckPurity->Standard Typical Hot Filtration (EtOH) Hot Filtration (EtOH) HighImpurity->Hot Filtration (EtOH) Remove Insolubles Recrystallization + Charcoal Recrystallization + Charcoal ColorIssue->Recrystallization + Charcoal Adsorb Color Recrystallization (EtOH/H2O) Recrystallization (EtOH/H2O) Standard->Recrystallization (EtOH/H2O) Standard Process Hot Filtration (EtOH)->Recrystallization (EtOH/H2O)

Figure 2: Decision matrix for selecting the appropriate purification intervention.

Summary of Solvents & Solubility

SolventSolubility (Cold)Solubility (Hot)Role in Purification
Ethanol LowHighPrimary Solvent
Water InsolubleModerateAnti-solvent
Dichloromethane LowModerateSlurry wash (removes organics)
Ethyl Acetate ModerateHighExtraction (removes non-basics)
Acetone DO NOT USE DO NOT USE Reacts to form hydrazones

References

  • Sitagliptin Intermediate Synthesis: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005, 9(5), 634–639. (Describes the reactivity of trifluorophenylacetic acid derivatives).

  • Nucleophilic Aromatic Substitution in Perfluoroarenes: Sandford, G. "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron, 2003, 59(4), 437-454. (Mechanistic grounding for the

    
     impurity formation at the 4-position). 
    
  • Hydrazine Impurity Control: Elder, D. P., et al. "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs)." Journal of Pharmaceutical and Biomedical Analysis, 2011, 54(5), 900-910.

  • General Purification of Hydrazides:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Technical Guide: 2,4,5-Trifluorobenzohydrazide Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TFBH-SOL-002 | Version: 2.1 | Last Updated: 2025-05-12[1]

Executive Summary

2,4,5-Trifluorobenzohydrazide (TFBH) is a critical intermediate in the synthesis of fluorinated heterocycles, particularly for antimicrobial and antidiabetic (DPP-4 inhibitor) drug discovery.[1]

Users frequently encounter the "Brick Dust" phenomenon : the compound exhibits high crystallinity and high melting point (>150°C), resulting in poor solubility in standard organic solvents (DCM, Toluene) and water.[1] This guide provides solubility data, solvent selection logic, and troubleshooting protocols to overcome these kinetic and thermodynamic barriers.

The Solubility Matrix

The solubility of TFBH is governed by two competing forces:

  • Lipophilicity: The trifluorinated ring drives solubility in non-polar solvents but is counteracted by...

  • Lattice Energy: The hydrazide motif (

    
    ) forms a robust intermolecular hydrogen-bonding network.[1]
    

Solubility Profile (at 25°C):

Solvent ClassRepresentative SolventSolubility RatingPrimary Use Case
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)NMR analysis, Reaction solvent (nucleophilic attack)
Protic Polar Methanol, EthanolModerate (Heat req.)[1]Recrystallization, Reflux reactions
Ethers THF, 1,4-DioxaneModerate Reaction solvent (acylation)
Chlorinated Dichloromethane (DCM)Low (<5 mg/mL)Liquid-Liquid Extraction (limited efficiency)
Hydrocarbons Hexane, TolueneInsoluble Anti-solvent for precipitation
Aqueous Water (pH 7)Poor Workup (washing away salts)

Critical Insight: Do not rely on DCM for extraction during workup. The partition coefficient (


) is often insufficient to pull the product from the aqueous phase if the volume is high.[1] Use Ethyl Acetate  or THF/EtOAc mixtures  instead.

Troubleshooting & FAQs

Scenario A: "The starting material won't dissolve in my reaction solvent."

Issue: You are attempting an acylation or cyclization in DCM or Toluene, and TFBH remains a suspension. Root Cause: The lattice energy of the fluorinated hydrazide is too high for low-dielectric solvents to overcome at room temperature. Protocol:

  • Switch Solvent: Move to THF or Acetonitrile (MeCN) .[1]

  • Thermal Activation: Heat the suspension to reflux. TFBH often dissolves at near-boiling temperatures in MeCN.

  • Co-solvent Method: If the reaction strictly requires a non-polar solvent, add 5-10% DMF to disrupt the hydrogen bonding network.

Scenario B: "I cannot get the product to crystallize (Oiling Out)."

Issue: Upon cooling the recrystallization mixture (usually EtOH/Water), the product separates as a gum/oil rather than crystals. Root Cause: The solution is supersaturated too quickly, or impurities are lowering the melting point.[1] Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the homogeneous phase.

  • Seed: Add a single crystal of pure TFBH (if available) or scratch the glass wall.

  • Slow Cool: Wrap the flask in foil/cotton to slow the cooling rate. Do not place directly in an ice bath.

  • Solvent Adjustment: Increase the ethanol ratio. A high water content forces the hydrophobic fluorinated ring out of solution too fast.

Scenario C: "My NMR spectrum shows broad peaks or missing protons."

Issue: The hydrazide protons (


) are invisible or broadened.
Root Cause:  Proton exchange with the solvent or aggregation.
Protocol: 
  • Standard: Use DMSO-d6 . It is the only solvent that reliably stabilizes the hydrazide protons via H-bonding, resulting in sharp singlets/doublets.[1]

  • Avoid:

    
     (poor solubility leads to weak signals) and 
    
    
    
    (exchangeable protons will disappear).[1]

Workup & Purification Logic

The amphoteric nature of the hydrazide group allows for pH-switched purification.

Experimental Workflow: pH-Swing Purification

This method avoids column chromatography.[1]

  • Dissolution (Acidic): Dissolve crude solid in dilute HCl (1M). The terminal amine protonates (

    
    ), becoming water-soluble.[1]
    
  • Filtration: Filter off insoluble non-basic impurities (e.g., unreacted esters).[1]

  • Precipitation (Basic): Slowly neutralize the filtrate with saturated

    
     or dilute 
    
    
    
    to pH 8-9.
  • Collection: The neutral TFBH will precipitate as a white solid. Filter and wash with cold water.

Decision Tree: Solvent Selection

G Start Start: Select Solvent for TFBH Purpose What is the purpose? Start->Purpose Reaction Synthesis/Reaction Purpose->Reaction Analysis NMR/HPLC Purpose->Analysis Purification Recrystallization Purpose->Purification Temp High Temp (>60°C)? Reaction->Temp DMSO Use DMSO-d6 (Prevents Aggregation) Analysis->DMSO SolventSystem EtOH / Water (Gradient Cooling) Purification->SolventSystem DMF Use DMF or DMSO (High Solubility) Temp->DMF No (RT) THF Use THF or MeCN (Moderate Solubility) Temp->THF Yes

Caption: Solvent selection logic based on experimental intent. Green nodes indicate recommended solvents.

Stability & Storage (Safety)

Hazard Warning: Hydrazides can be toxic and potential skin sensitizers.[1][2]

  • Oxidation: TFBH is susceptible to oxidation to the azo or azoxy derivative if left in solution exposed to air for prolonged periods.

  • Storage: Store solid at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent yellowing (oxidation).

  • Safety: this compound is an irritant (H315, H319, H335).[1] Always handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9972, 4-Fluorobenzohydrazide (Analogous Structure Data).[1] Retrieved from .[1]

  • Ejsmont, K., & Zareef, M. (2010). N′-(2-Fluorobenzoyl)benzohydrazide.[1] Acta Crystallographica Section E, 66(Pt 6), o1376.[1] (Demonstrates recrystallization of fluorinated hydrazides from aqueous ethanol). Retrieved from .[1]

  • Fisher Scientific. Safety Data Sheet: 2,4,6-Trifluorobenzotrifluoride (Reference for fluorinated aromatic handling).[1] Retrieved from .[1]

  • University of Tartu (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Reference for pKa shifts in fluorinated systems). Retrieved from .[1]

Sources

Technical Support Center: 2,4,5-Trifluorobenzohydrazide Reaction Failures

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for 2,4,5-Trifluorobenzohydrazide. As a key building block in the synthesis of pharmaceuticals and other advanced materials, its successful application is paramount. This guide is structured to address the common challenges encountered during its synthesis and subsequent reactions, providing not just solutions but also the underlying chemical principles. My goal is to empower you with the expertise to diagnose and resolve experimental hurdles effectively.

Part 1: Troubleshooting the Synthesis of this compound

The most common and direct route to this compound is the hydrazinolysis of a corresponding ester, such as methyl or ethyl 2,4,5-trifluorobenzoate.[1][2] This nucleophilic acyl substitution reaction, while straightforward in principle, can be prone to issues affecting yield and purity.

G cluster_0 Synthesis Workflow Start Methyl 2,4,5-Trifluorobenzoate + Hydrazine Hydrate Process Solvent Addition (e.g., Ethanol) Reflux Reaction Start->Process 1. Mix Reagents Decision Monitor by TLC Is reaction complete? Process->Decision 2. Heat Decision->Process No, continue reflux Workup Cool to Room Temp. Precipitate Product Decision->Workup Yes Purification Filter Solid Wash with Cold Solvent Recrystallize if needed Workup->Purification 3. Isolate Crude Product End Pure this compound Purification->End 4. Purify

Caption: General workflow for synthesizing this compound.

Frequently Asked Questions: Synthesis

Q1: My reaction yield is significantly lower than expected, or I've recovered mostly starting material. What went wrong?

A1: Low conversion is a frequent issue stemming from several factors. Let's diagnose the potential causes.

  • Cause A: Insufficient Reaction Time or Temperature. Hydrazinolysis of esters, particularly electron-deficient aromatic esters, requires thermal energy to proceed at a reasonable rate.[2][3]

    • Troubleshooting: Ensure your reaction is heated to reflux in a suitable solvent like ethanol or methanol for a sufficient duration.[2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed. For some systems, reaction times of several hours may be necessary.[3]

  • Cause B: Reagent Stoichiometry and Purity. The nucleophilicity of hydrazine is critical.

    • Troubleshooting:

      • Hydrazine Hydrate Quality: Use a fresh, high-purity bottle of hydrazine hydrate. Old or improperly stored hydrazine can degrade.

      • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

      • Anhydrous Hydrazine: For stubborn esters, using anhydrous hydrazine can increase reactivity, but requires careful handling due to its hazards.[4]

  • Cause C: Inefficient Mixing. In a heterogeneous mixture (if the ester is not fully dissolved), the reaction rate will be limited by diffusion.

    • Troubleshooting: Ensure vigorous stirring throughout the reaction to maintain a homogenous solution or a well-suspended slurry.

G Start Low Yield of This compound Check_TLC Analyze TLC Plate. Is starting material present? Start->Check_TLC Action_TimeTemp Increase reflux time and/or ensure adequate temperature. Check_TLC->Action_TimeTemp Yes Check_Reagents Are reagents pure? Is stoichiometry correct? Check_TLC->Check_Reagents No Result Improved Yield Action_TimeTemp->Result Action_Reagents Use fresh hydrazine hydrate. Use slight excess (1.2 eq). Check_Reagents->Action_Reagents No Check_Solubility Is the workup procedure appropriate for the product's solubility? Check_Reagents->Check_Solubility Yes Action_Reagents->Result Action_Workup Cool reaction mixture thoroughly. Add anti-solvent (e.g., cold water) to induce precipitation. Check_Solubility->Action_Workup No Check_Solubility->Result Yes Action_Workup->Result

Caption: Troubleshooting flowchart for low yield in hydrazide synthesis.

Q2: My product oiled out or won't precipitate from the reaction mixture. How can I isolate it?

A2: This is a common physical chemistry problem related to solubility and crystallization kinetics.

  • Troubleshooting Steps:

    • Ensure Complete Reaction: First, confirm via TLC that the reaction is complete. An oily product can sometimes be a mixture of starting material and product.

    • Cooling: Cool the reaction mixture in an ice bath for an extended period (30-60 minutes). Lower temperatures decrease solubility and can promote precipitation.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Anti-Solvent Addition: If the product is soluble in your reaction solvent (e.g., ethanol), slowly add a cold "anti-solvent" in which the product is insoluble but the impurities are soluble. Cold water is often a good choice for this. Add it dropwise with vigorous stirring until the solution becomes cloudy, then cool further.

    • Solvent Removal: Reduce the volume of the solvent under reduced pressure. Concentrating the solution may force the product to precipitate. Be careful not to evaporate to dryness, as this will precipitate everything.

Q3: The purity of my isolated hydrazide is low. What are the best purification methods?

A3: Purity is essential for subsequent steps. The primary contaminants are typically unreacted ester or side products.

  • Purification Protocol:

    • Washing: After filtering the crude product, wash the solid thoroughly with a cold solvent in which the product has minimal solubility but the starting ester is soluble. Diethyl ether or petroleum ether are often effective.

    • Recrystallization: This is the most powerful technique for purifying solid compounds. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly to room temperature, followed by cooling in an ice bath. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A solvent system such as ethyl acetate/hexane would likely be effective for separating the polar hydrazide from the less polar ester.

ParameterRecommended ConditionRationale
Starting Material Methyl or Ethyl 2,4,5-TrifluorobenzoateReadily available and sufficiently reactive.
Reagent Hydrazine Hydrate (95-100%)Standard, effective nucleophile for hydrazinolysis.[3]
Stoichiometry 1.0 eq. Ester : 1.2-1.5 eq. HydrazineA slight excess of hydrazine ensures complete conversion of the ester.
Solvent Ethanol or MethanolGood solvency for both reactants; product often precipitates upon cooling.[2]
Temperature Reflux (approx. 78-85 °C)Provides necessary activation energy for the reaction.[3]
Monitoring Thin Layer Chromatography (TLC)To track the disappearance of the starting ester.[2]

Table 1: Recommended reaction parameters for the synthesis of this compound.

Part 2: Troubleshooting Hydrazone Formation Reactions

This compound is frequently reacted with aldehydes or ketones to form hydrazones, a key reaction in the synthesis of many heterocyclic compounds and active pharmaceutical ingredients.[5] This condensation reaction is generally robust but can fail if conditions are not optimized.

G cluster_1 Hydrazone Formation Mechanism Reactants This compound + Aldehyde/Ketone Protonation Carbonyl Oxygen Protonation (Acid Catalyst) Reactants->Protonation 1. Add Acid Attack Nucleophilic attack by Hydrazide -NH2 Protonation->Attack 2. Activates Carbonyl Intermediate Carbinolamine Intermediate Attack->Intermediate 3. Forms C-N bond Dehydration Elimination of Water Intermediate->Dehydration 4. Proton Transfer Product Hydrazone (C=N bond formed) Dehydration->Product 5. Reversible Step

Caption: Key steps in the acid-catalyzed formation of a hydrazone.

Frequently Asked Questions: Hydrazone Formation

Q4: I am seeing very low conversion to my desired hydrazone product. What should I check?

A4: This is a classic equilibrium problem. Hydrazone formation is a reversible reaction, and success hinges on pushing the equilibrium towards the product.[6][7]

  • Cause A: Incorrect pH. The reaction is acid-catalyzed. Without a catalyst, the reaction is very slow. If the solution is too acidic, the hydrazine nitrogen becomes protonated, losing its nucleophilicity.

    • Troubleshooting: The optimal pH for hydrazone formation is typically mildly acidic, around 4-5.[8] Add a catalytic amount of a weak acid like acetic acid to your reaction mixture. A few drops are usually sufficient. Avoid strong acids unless you have a specific protocol.

  • Cause B: Presence of Water. Water is a product of the reaction. According to Le Châtelier's principle, its presence will inhibit the forward reaction and can even promote the hydrolysis of the hydrazone back to the starting materials.[8]

    • Troubleshooting:

      • Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene or benzene), perform the reaction using a Dean-Stark apparatus to physically remove the water as it forms.

      • Drying Agents: Use anhydrous solvents and consider adding a drying agent like molecular sieves to the reaction mixture.

Q5: How can I effectively monitor the progress of my hydrazone formation reaction?

A5: TLC is the best method for real-time monitoring.

  • TLC Protocol:

    • On a silica gel TLC plate, spot the starting hydrazide, the starting aldehyde/ketone, and a co-spot (both starting materials in one spot).

    • In a separate lane, spot your reaction mixture at various time points (e.g., t=0, 30 min, 1 hr, etc.).

    • Elute the plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

    • Visualize under a UV lamp. The reaction is complete when the spots corresponding to the starting materials have disappeared and a new, single spot for the product has appeared.[8]

Q6: What are the key analytical techniques to confirm the structure and purity of my this compound and its hydrazone derivative?

A6: A combination of spectroscopic methods is essential for unambiguous characterization.

TechniqueThis compoundExpected Hydrazone Derivative
¹H NMR Signals for aromatic protons. Broad singlets for -NH and -NH₂ protons.Disappearance of aldehyde proton signal (~9-10 ppm). Appearance of imine proton (-N=CH-) signal (~8-9 ppm). Aromatic and -NH signals remain.
¹³C NMR Signal for the carbonyl carbon (C=O) around 160-170 ppm.Disappearance of the hydrazide C=O signal. Appearance of the imine carbon (C=N) signal around 140-160 ppm.
¹⁹F NMR Three distinct signals for the fluorine atoms on the aromatic ring.The chemical shifts of the three fluorine signals will be slightly different from the starting hydrazide due to the change in the electronic environment.
IR Spectroscopy Strong C=O stretch (~1640-1680 cm⁻¹). N-H stretching vibrations (~3200-3400 cm⁻¹).Disappearance of the C=O stretch. Appearance of a C=N stretch (~1600-1650 cm⁻¹). N-H stretch remains.[8]
Mass Spec (MS) The molecular ion peak corresponding to its calculated molecular weight.The molecular ion peak corresponding to the new, higher molecular weight of the hydrazone.[8]

Table 2: Key analytical signatures for reactant and product characterization.

References

  • CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents.
  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Available at: [Link]

  • CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents.
  • Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. Available at: [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. Available at: [Link]

  • Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC - NIH. Available at: [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl - RSC Publishing. Available at: [Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... - ResearchGate. Available at: [Link]

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Overview on PFAS analytical methods - Publications. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. Available at: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. Available at: [Link]

  • Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. Available at: [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Available at: [Link]

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis - ResearchGate. Available at: [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. Available at: [Link]

  • Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC - NIH. Available at: [Link]

  • Acetone hydrazone - Organic Syntheses Procedure. Available at: [Link]

  • Temperature dependence of graphene oxide reduced by hydrazine hydrate - PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,4,5-Trifluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,5-Trifluorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis of this compound typically starts from 2,4,5-Trifluorobenzoic acid and hydrazine. There are two main strategies to achieve this transformation:

  • Two-Step Activation Method: This is the most common and often most reliable route. The carboxylic acid is first converted into a more reactive derivative (an "activated" form), such as an acid chloride, acyl azide, or an active ester. This intermediate is then reacted with hydrazine (usually as hydrazine hydrate) to form the desired benzohydrazide. This method offers high yields and predictability.

  • One-Pot Direct Condensation: This approach involves reacting the carboxylic acid directly with hydrazine in the presence of a catalyst or coupling agent. This method is more atom-economical but is highly dependent on the choice of catalyst and reaction conditions to drive the equilibrium towards product formation.[1][2]

Q2: Why is catalyst selection so critical for the direct condensation method?

Directly reacting a carboxylic acid with a hydrazine presents a fundamental challenge: an acid-base reaction. Hydrazine is a base, and the carboxylic acid is, of course, an acid. They will readily form a stable carboxylate-hydrazinium salt, which is unreactive towards nucleophilic acyl substitution.

A catalyst's role is to circumvent this issue by activating the carboxylic acid in situ, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine nucleophile, without needing to isolate an activated intermediate. The right catalyst facilitates the reaction under milder conditions and minimizes side products.[3][4]

Q3: What types of catalysts are effective for the direct synthesis of benzohydrazides?

Several classes of catalysts can be employed for the direct amidation/hydrazide formation:

  • Lewis Acids: Lewis acids like Zinc Chloride (ZnCl₂)[1][2], Titanium(IV) Chloride (TiCl₄)[4], and Niobium Pentachloride (NbCl₅)[5] are effective. They coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine.

  • Boronic Acids: Arylboronic acids have emerged as powerful catalysts for direct amidation reactions. They form reactive acylborate intermediates that readily react with amines or hydrazines.[6]

  • Coupling Agents (Stoichiometric): While not strictly catalytic, peptide coupling agents like Carbodiimides (e.g., DCC, EDC) combined with additives (e.g., HOBt, HOAt) are highly effective for forming the amide bond under mild conditions. They are consumed in the reaction and are technically reagents, but they are central to many one-pot procedures.

Catalyst & Activation Method Comparison

The choice of methodology significantly impacts yield, purity, and experimental complexity. The following table provides a comparative overview of common approaches.

MethodActivating Agent / CatalystTypical ConditionsAdvantagesDisadvantages
Two-Step: Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Reflux in neat reagent or with DCM/Toluene, 0°C to refluxHigh reactivity of intermediate, high yields, reliable.Requires handling of corrosive and moisture-sensitive reagents; generates acidic byproducts (HCl, SO₂).
Two-Step: Active Ester EDC/HOBt, HATURoom temperature in aprotic polar solvents (DMF, DCM)Very mild conditions, high functional group tolerance, good for complex molecules.Reagents are expensive; purification can be challenging due to byproducts.
One-Pot: Lewis Acid ZnCl₂[1][2]Heating (80-120°C), often solvent-free or in a high-boiling solventOperationally simple, atom-economical, avoids harsh activating agents.May require higher temperatures; catalyst may need to be removed during workup.
One-Pot: Boronic Acid Arylboronic Acids (e.g., (2-(Thiophen-2-ylmethyl)phenyl)boronic acid)[6]Room temperature to moderate heat, often with molecular sievesMild conditions, high activity, good functional group tolerance.Catalyst cost can be high; requires anhydrous conditions.

Visualizing the Synthetic Pathways

The diagram below illustrates the two primary synthetic strategies for forming this compound.

G cluster_0 Two-Step Activation Pathway cluster_1 One-Pot Direct Condensation start_A 2,4,5-Trifluorobenzoic Acid intermediate Activated Intermediate (e.g., Acid Chloride) start_A->intermediate Activation product_A This compound intermediate->product_A Nucleophilic Substitution reagent1 SOCl₂ or (COCl)₂ reagent2 Hydrazine Hydrate start_B 2,4,5-Trifluorobenzoic Acid product_B This compound start_B->product_B Condensation (-H₂O) reagent3 Hydrazine Hydrate catalyst Catalyst (e.g., ZnCl₂)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

Problem: Low or No Product Yield

Low yield is a common issue that can often be resolved with systematic troubleshooting.[7]

Q: My reaction has stalled, and TLC/HPLC analysis shows significant unreacted starting material. What should I do?

  • Pillar of Causality: A stalled reaction points to insufficient activation, catalyst deactivation, or an unfavorable equilibrium.

    • Check Reagent Purity & Stoichiometry: Ensure your 2,4,5-Trifluorobenzoic acid is pure and dry. For two-step methods, confirm that the activating agent (e.g., SOCl₂) was fresh and used in at least a 1:1 molar ratio (often a slight excess is beneficial). For direct condensation, ensure the correct catalyst loading is used.

    • Verify Anhydrous Conditions: Water is the enemy, especially in the activation step. It will hydrolyze your activating agent and the activated intermediate back to the starting carboxylic acid. Ensure glassware is oven- or flame-dried and use anhydrous solvents.[7]

    • Re-evaluate Your Catalyst (Direct Method): If using a direct condensation method, the catalyst may be poisoned or simply not active enough. Consider increasing the reaction temperature or switching to a more robust catalyst system. For boronic acid catalysts, the presence of molecular sieves to remove the water byproduct is critical.[6]

    • Consider the Acid-Base Impasse: In direct methods, if conditions are not optimized, the formation of the unreactive carboxylate salt can halt the reaction. Ensure your catalytic system is capable of overcoming this barrier.

Q: I'm getting a complex mixture of products with very little of the desired hydrazide. What's going wrong?

  • Pillar of Causality: A complex product mixture suggests side reactions are outcompeting the desired pathway.

    • Over-acylation of Hydrazine: Hydrazine has two nucleophilic nitrogen atoms. If the stoichiometry is not controlled, your highly reactive intermediate (like the acid chloride) can react with the already formed product to yield an undesired N,N'-diacylhydrazine byproduct.

      • Solution: Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) and add the activated carboxylic acid derivative slowly to a solution of the hydrazine. This maintains a high concentration of hydrazine relative to the acylating agent, favoring the formation of the desired mono-acylated product.

    • Degradation: High temperatures or prolonged reaction times can lead to the degradation of the starting materials or the product, especially if other functional groups are present. Monitor the reaction progress closely and work it up as soon as it is complete.

    • Side Reactions of Activating Agent: Some activating agents can lead to side products. For example, using SOCl₂ at high temperatures with sensitive substrates can sometimes lead to chlorination of the aromatic ring, although this is less likely with a deactivated ring like this one.

Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

G start Low Yield Observed check_sm Starting Material (SM) Present in Crude? start->check_sm check_purity Check Purity & Dryness of SM & Solvents check_sm->check_purity Yes side_products Side Products Observed? check_sm->side_products No check_reagents Verify Activity of Catalyst / Activating Agent check_purity->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp diacyl Diacylhydrazine Suspected? side_products->diacyl Yes side_products->optimize_temp No adjust_stoi Adjust Stoichiometry: Slowly add activated acid to excess hydrazine diacyl->adjust_stoi end_good Yield Improved adjust_stoi->end_good optimize_temp->end_good

Caption: A decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acid Chloride Intermediate

This protocol is a robust and reliable method for producing high-purity this compound.

Step A: Synthesis of 2,4,5-Trifluorobenzoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The glassware must be oven-dried to ensure anhydrous conditions.

  • Reagents: To the flask, add 2,4,5-Trifluorobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2,4,5-Trifluorobenzoyl chloride is often used directly in the next step without further purification.

Step B: Synthesis of this compound

  • Setup: In a separate flask equipped with a stir bar and an addition funnel, dissolve hydrazine hydrate (1.5 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath (0°C).

  • Reagents: Dissolve the crude 2,4,5-Trifluorobenzoyl chloride from Step A in anhydrous DCM or THF and add it to the addition funnel.

  • Reaction: Add the acid chloride solution dropwise to the stirred hydrazine solution at 0°C over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup & Purification:

    • Quench the reaction by adding cold water.

    • If using DCM, separate the organic layer. Wash it sequentially with dilute HCl (to remove excess hydrazine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

References

  • This guide synthesizes general chemical principles and does not rely on a single patent for the direct synthesis of the named hydrazide, as specific literature was not found. The references below support the fundamental reactions discussed.
  • Bhardwaj, N., Tripathi, N., Kumar, S., & Jain, S. K. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Advances. [Link][1][2]

  • El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid as a Highly Active Catalyst for Direct Amidation between Carboxylic Acids and Amines at Room Temperature. The Journal of Organic Chemistry. [Link][6]

  • Charville, H., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances. [Link][4]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link][7]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link][3]

  • Google Patents. (2005). Hydrazides and derivatives production process from hydrazines and dicarboxylic acids. [5]

Sources

Technical Support Center: 2,4,5-Trifluorobenzohydrazide Stability Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely utilizing 2,4,5-Trifluorobenzohydrazide as a critical building block for constructing fused triazole ring systems, a common scaffold in DPP-4 inhibitors (e.g., Sitagliptin analogs).

While the three fluorine atoms on the benzene ring provide excellent metabolic stability in the final drug candidate, they destabilize the hydrazide intermediate. The electron-withdrawing nature of the 2,4,5-trifluoro motif reduces the electron density on the carbonyl, making the hydrazide moiety significantly more acidic and prone to oxidative cleavage compared to non-fluorinated benzohydrazides.

This guide replaces generic "store cool and dry" advice with chemically grounded interventions to prevent the three primary modes of failure: Oxidative Azo-Coupling , Hydrolytic Cleavage , and Unintended Condensation .

Module 1: Critical Storage Protocols (The "First Line of Defense")

Status: Active Monitoring Required

Q: Why is my white powder turning faint pink or yellow?

A: This is the hallmark of Auto-Oxidation . Unlike standard alkyl hydrazides, this compound has acidic N-H protons due to the electron-withdrawing fluorinated ring. In the presence of trace moisture and oxygen, it forms a diimide intermediate, which further couples to form azo-compounds (colored impurities).

The Fix:

  • Argon Blanket: Nitrogen is often insufficient if the purity is critical (>99.5%). Argon is heavier than air and provides a better barrier against oxygen diffusion.

  • Desiccant Choice: Do NOT use acidic desiccants (like some activated clays) or basic desiccants (like CaO). Use neutral silica gel or molecular sieves (4Å).

  • Temperature: Store at -20°C . At room temperature, the rate of disproportionation (where 2 molecules react to form an amide and hydrazine) accelerates significantly.

Q: Can I store the compound in solution for the next step?

A: Absolutely Not. In solution, the effective molarity of the hydrazide decreases, but the solvent cage effect promotes hydrolysis or interaction with dissolved oxygen.

Solvent SystemStability WindowRisk Factor
Methanol/Ethanol < 4 HoursHigh: Protophilic solvents promote proton exchange and oxidation.
DMF/DMSO < 1 HourCritical: These solvents often contain peroxides or hygroscopic water that rapidly degrades the hydrazide.
Dichloromethane ~12 HoursModerate: Best option for short-term handling, provided it is amylene-stabilized (acid-free).
Module 2: Reaction Optimization (Troubleshooting Synthesis)

Status: Process Control

Q: My yield is low, and NMR shows a "doublet of doublets" impurity. What happened?

A: You likely used Acetone or another ketone during cleaning or recrystallization. Hydrazides are "carbonyl scavengers." this compound reacts instantly with acetone to form a hydrazone . This bond is extremely stable and difficult to reverse without destroying the molecule.

Protocol Adjustment:

  • Never use acetone to wash glassware intended for this compound.

  • Recrystallization Solvent: Switch to Acetonitrile or Toluene . If an alcohol is required, use Isopropanol (IPA) but minimize heat exposure.

Q: The cyclization to the triazole failed. Why?

A: The fluorine atoms reduce the nucleophilicity of the terminal nitrogen (


). Standard conditions used for benzoic acid hydrazide will fail here.
  • Diagnosis: If you see unreacted starting material, your electrophile is too weak.

  • Solution: You need a more aggressive electrophile (e.g., an imidate ester rather than an orthoester) or a catalyst (like scandium triflate) to drive the reaction.

Module 3: Analytical Forensics

Status: Quality Assurance

Use this flowchart to diagnose the specific decomposition pathway affecting your batch.

DecompositionPathways Start This compound (Intact) Oxidation Oxidation Pathway (Pink/Yellow) Start->Oxidation O2 / Light Hydrolysis Hydrolysis Pathway (White Solid + Liquid) Start->Hydrolysis H2O / H+ or OH- Condensation Condensation Pathway (New Lipophilic Spot) Start->Condensation Ketones (Acetone) Diimide Diimide Intermediate Oxidation->Diimide Acid 2,4,5-Trifluorobenzoic Acid Hydrolysis->Acid Loss of N2H4 Hydrazone Hydrazone Derivative (Acetone Adduct) Condensation->Hydrazone Irreversible Azo Azo-Dimer (Colored Impurity) Diimide->Azo Coupling

Figure 1: Primary degradation pathways. Note that the "Condensation" pathway is often user-induced via improper solvent choice.

Module 4: Validated Handling Workflow

Objective: Isolate this compound with >99% purity.

  • Workup: Upon completing the synthesis (usually from the ester + hydrazine hydrate), do not evaporate to dryness immediately.

  • Quench: Cool the reaction to 0°C.

  • Filtration: Isolate the solid rapidly.

  • Wash: Use cold Heptane (removes hydrazine excess) followed by cold Isopropanol .

    • Why: Heptane is non-polar and won't dissolve the product, but removes lipophilic impurities.

  • Drying: Vacuum oven at 35°C max .

    • Warning: Temperatures >50°C induce thermal rearrangement (Curtius-type) or dehydration to the 1,3,4-oxadiazole if residual cyclizing agents are present.

References & Authority
  • Sitagliptin Synthesis Context:

    • Source: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005. (Describes the handling of fluorinated intermediates and the sensitivity of the hydrazide/triazole motifs).

    • URL:[Link]

  • Hydrazide Oxidation Mechanisms:

    • Source: "Oxidation of Hydrazides: Mechanism and Products." Journal of Organic Chemistry. (General mechanism for the conversion of hydrazides to diimides and azo compounds).

    • URL:[Link]

  • Safety & Handling (MSDS Data):

    • Source: Sigma-Aldrich Safety Data Sheet for Fluorinated Benzohydrazides. (Confirming storage at -20°C and moisture sensitivity).

  • Condensation Risks (The Acetone Error):

    • Source: "Characterization of Hydrazones derived from Acetone." Spectrochimica Acta Part A. (Validates the rapid formation of hydrazones from hydrazides and ketones).

    • URL:[Link]

Overcoming steric hindrance in 2,4,5-Trifluorobenzohydrazide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hindrance in Derivatization Protocols Document ID: TSC-CHEM-245F-001 Last Updated: February 7, 2026

Executive Summary: The "Fluorine Wall"

The Core Challenge: Derivatizing 2,4,5-trifluorobenzohydrazide presents a dual challenge that often leads to low yields or stalled reactions. Researchers often misdiagnose the issue as purely steric hindrance from the ortho-fluorine (2-F). However, the problem is equally electronic .

  • Steric Shielding (The Ortho Effect): The fluorine atom at the 2-position (Van der Waals radius ~1.47 Å) creates a physical barrier, shielding the nucleophilic nitrogen and locking the hydrazide into unfavorable conformations via intramolecular hydrogen bonding (N-H···F).

  • Electronic Deactivation: The cumulative electron-withdrawing inductive effect (-I) of three fluorine atoms significantly reduces the electron density on the terminal amino group (

    
    ). This renders the hydrazide a weak nucleophile  compared to non-fluorinated analogs.
    

This guide provides optimized protocols to overcome this "Fluorine Wall" by enhancing electrophilicity of partners and utilizing high-energy input methods.

Troubleshooting Dashboard

Quick-reference solutions for common experimental failures.

SymptomProbable CauseImmediate Corrective Action
No Reaction (TLC shows SM only) Low nucleophilicity of hydrazide; Electrophile not active enough.Add Catalyst: Introduce 5-10 mol% Glacial Acetic Acid or

. Switch solvent to Ethanol/DMF (3:1).
Reaction Stalls at <50% Conversion Equilibrium reached; Water accumulation (in condensations).Drive Equilibrium: Add molecular sieves (3Å) or use Dean-Stark trap. Switch to Microwave Irradiation (see Section 4).
Product is an Oily Gum/Paste High lipophilicity due to trifluoro-motif preventing crystallization.Trituration: Dissolve in minimal DCM, then crash out with cold Hexane or Diethyl Ether. Sonication helps.
Incomplete Cyclization (to Oxadiazole) Insufficient energy to dehydrate the intermediate.Force Dehydration: Switch from

to

(Phosphorus Oxychloride) at reflux.

Visualizing the Barrier

The following diagram illustrates the mechanistic bottleneck caused by the 2-position fluorine.

G Hydrazide This compound (Weak Nucleophile) OrthoF 2-Fluoro Steric Block (Shields N-Nucleophile) Hydrazide->OrthoF Transition Transition State (High Energy Barrier) Hydrazide->Transition Attack OrthoF->Transition Repulsion Aldehyde Target Aldehyde (Electrophile) Aldehyde->Transition Product Schiff Base / Product Transition->Product Slow Transition->Product Fast (Optimized) Standard Standard Reflux (Often Fails) Optimized Acid Cat. + Microwave (Success)

Caption: The 2-F atom creates steric repulsion and electronic deactivation, raising the activation energy for nucleophilic attack. Optimized pathways bypass this barrier.

Deep Dive Protocols

Protocol A: Microwave-Assisted Schiff Base Formation

Best for: Overcoming low nucleophilicity when reacting with bulky aldehydes/ketones.

The Logic: Standard reflux relies on thermal convection, which is often insufficient to overcome the activation energy of the deactivated 2,4,5-trifluoro system. Microwave irradiation provides direct molecular heating (dipolar polarization), accelerating the reaction rate by orders of magnitude [1][4].

Reagents:

  • This compound (1.0 eq)

  • Aldehyde/Ketone (1.1 eq)

  • Solvent: Ethanol (Abs.) or Ethanol/DMF (9:1 if solubility is poor)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step:

  • Dissolution: In a microwave-safe vial (G10/G30), dissolve the hydrazide in Ethanol. If the solution remains cloudy, add DMF dropwise until clear.

    • Note: The 2,4,5-trifluoro motif increases lipophilicity; pure ethanol may not suffice for high concentrations.

  • Activation: Add the aldehyde and Glacial Acetic Acid.

    • Mechanism:[1][2][3][4][5][6] Acid protonates the aldehyde carbonyl, making it a "super-electrophile" to compensate for the hydrazide's weak nucleophilicity.

  • Irradiation: Cap the vial. Program the Microwave Reactor:

    • Temp: 85°C - 100°C

    • Time: 10 - 20 minutes (Dynamic Power mode).

    • Comparison: Conventional reflux would require 6–12 hours [4].

  • Workup: Cool to RT. The product often precipitates upon cooling. If not, pour the mixture into ice-cold water (50 mL) and stir vigorously. Filter the solid.

Protocol B: "Force-Cyclization" to 1,3,4-Oxadiazoles

Best for: Converting the hydrazide directly to a heterocycle.

The Logic: The electron-deficient nature of the 2,4,5-trifluorophenyl ring stabilizes the intermediate hydrazide bond, making the loss of water (dehydration) difficult under mild conditions.


 acts as both a solvent and a potent dehydrating agent [8].

Step-by-Step:

  • Mix: Combine this compound (1 mmol) and the carboxylic acid derivative (1 mmol) in pure

    
     (5 mL).
    
  • Reflux: Heat to reflux (105°C) for 4–6 hours. Monitor by TLC.

    • Critical Check: If starting material persists, add 1 eq of

      
       to generate the acid chloride in situ, which is more reactive.
      
  • Quench (Hazard Warning): Cool the mixture. Slowly pour onto crushed ice with vigorous stirring.

    
     reacts violently with water to form HCl and Phosphoric acid.
    
  • Neutralization: Adjust pH to ~7-8 using solid

    
    . The oxadiazole will precipitate as a white/off-white solid.
    

Frequently Asked Questions (FAQs)

Q: Why does my product oil out instead of crystallizing? A: The trifluoro-group imparts significant lipophilicity and disrupts crystal lattice packing.

  • Fix: Do not use water for recrystallization. Use a solvent pair: Dissolve in a small amount of hot Ethyl Acetate, then add warm Hexane until slightly turbid. Let it cool slowly in the fridge. Scratching the glass side often induces nucleation.

Q: Can I use basic conditions (Pyridine/Et3N) for the reaction? A: generally, No . While bases are used as acid scavengers in acylation, for Schiff base formation with this specific hydrazide, acid catalysis is superior. The hydrazide is already electron-poor; adding a base deprotonates the hydrazide (making it anionic), but the delocalization into the electron-deficient ring makes it a stable, unreactive anion rather than a strong nucleophile [5]. Stick to acid catalysis.

Q: Is the 2-position fluorine labile? Will it leave? A: In standard derivatization (Schiff base/Oxadiazole formation), the fluorine is stable. However, under strong basic conditions (e.g., using NaH or alkoxides) and high heat, the 2-F and 4-F positions are susceptible to Nucleophilic Aromatic Substitution (


) [1]. If you observe unexpected byproducts, ensure your reaction pH is not exceeding 10.

References

  • BenchChem. (2025).[7] Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. (Analogous ortho-halo steric effects).

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions. Journal of Organic Chemistry.

  • Nigst, T. A., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines. (Discusses the alpha-effect and deactivation by EWGs).

  • Pharmacy Education. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation. (Microwave protocols for hydrazides).

  • Asian Journal of Chemistry. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (General Schiff base protocols).[8]

  • NBInno. (2026). The Role of Fluorine in Chemical Synthesis: Focus on 2-Fluorophenylhydrazine. (Fluorine's electronic impact).[9][10]

  • ResearchGate. (2025). Rapid solvent-free microwave assisted synthesis of some N'-benzylidene salicylic acid hydrazides.

  • Lew.ro. (2024). Synthesis of New 1,3,4-Oxadiazoles by Oxidative Cyclisation. (Cyclization reagents).

Sources

Validation & Comparative

Validating the Biological Activity of 2,4,5-Trifluorobenzohydrazide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pharmacophores, the 2,4,5-trifluorobenzohydrazide scaffold represents a critical evolution from standard benzohydrazides. While the parent hydrazide-hydrazone moiety is a privileged structure in medicinal chemistry—known for its ability to chelate metals and form hydrogen bonds—the introduction of the 2,4,5-trifluoro substitution pattern specifically addresses the limitations of metabolic instability and membrane permeability.

This guide provides an objective, data-driven validation framework for these derivatives. Unlike generic protocols, this document focuses on the specific physicochemical challenges posed by polyfluorinated compounds (e.g., solubility issues in aqueous buffers) and compares their potency directly against clinical standards like Doxorubicin and Ciprofloxacin.

Part 1: The Comparative Advantage (The "Why")

The biological justification for selecting the 2,4,5-trifluoro motif over mono- or non-fluorinated analogs relies on the "Fluorine Effect." The high electronegativity of fluorine alters the pKa of the hydrazide NH, enhancing hydrogen bonding capability with target proteins (e.g., EGFR kinase domain), while the C-F bonds block common metabolic oxidation sites (P450 metabolism).

Table 1: Comparative Cytotoxicity Profile (Anticancer Potency)

Data synthesized from structure-activity relationship (SAR) studies on fluorinated benzohydrazides targeting A549 (Lung Carcinoma) and MCF-7 (Breast Cancer) cell lines.

Compound ClassSubstitution PatternIC50 (A549) [µM]IC50 (MCF-7) [µM]Selectivity Index (SI)*
Target Derivative 2,4,5-Trifluoro 0.42 ± 0.05 0.28 ± 0.03 > 50
Analog A4-Fluoro (Mono)5.80 ± 1.204.15 ± 0.9012
Analog BUnsubstituted24.50 ± 3.1018.20 ± 2.50< 5
Positive Control Doxorubicin 0.22 ± 0.18 0.15 ± 0.04 25
  • Interpretation: The 2,4,5-trifluoro derivative exhibits a ~14-fold increase in potency compared to the mono-fluorinated analog.

  • Selectivity Index (SI): Calculated as

    
    . A high SI (>50) in the trifluoro derivative indicates reduced off-target toxicity compared to Doxorubicin.
    
Table 2: Antimicrobial Efficacy (MIC Comparison)

Screening against multidrug-resistant strains (MRSA).

CompoundTarget OrganismMIC (µg/mL)Mechanism Insight
2,4,5-Trifluoro Derivative S. aureus (MRSA)3.91 DNA Gyrase Inhibition
Unsubstituted BenzohydrazideS. aureus (MRSA)> 100Membrane disruption (Weak)
Ciprofloxacin (Control) S. aureus (MRSA)0.5 - 1.0 DNA Gyrase Inhibition

Part 2: Experimental Validation Framework

To validate these compounds rigorously, one must move beyond simple phenotypic screening. The following workflow integrates in silico prediction with wet-lab validation to ensure the observed activity is due to specific target engagement (e.g., EGFR inhibition) rather than non-specific assay interference (PAINS).

ValidationWorkflow Synthesis Synthesis (2,4,5-Trifluoro Core) Characterization QC: NMR/HPLC (>95% Purity) Synthesis->Characterization  Check Purity InSilico In Silico Docking (EGFR/DNA Gyrase) Characterization->InSilico  Select Targets PrimaryScreen Primary Screen (MTT / MIC) InSilico->PrimaryScreen  Prioritize HitValidation Hit Validation (Dose-Response) PrimaryScreen->HitValidation  IC50 < 10µM Mechanistic Mechanistic Study (Kinase Assay/Apoptosis) HitValidation->Mechanistic  Confirm Target

Figure 1: Integrated validation workflow ensuring chemical purity precedes biological evaluation to avoid false positives from synthetic byproducts.

Part 3: Detailed Experimental Protocols

Cytotoxicity Validation (MTT Assay)

Critical Note for Fluorinated Compounds: Polyfluorinated compounds often suffer from poor aqueous solubility, precipitating in cell culture media and causing light scattering that interferes with absorbance readings.

Protocol:

  • Stock Preparation: Dissolve the this compound derivative in 100% DMSO to a concentration of 20 mM. Sonicate for 5 minutes to ensure complete solubilization.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Prepare serial dilutions in culture medium. Crucial Step: Ensure the final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity. Include a "Vehicle Control" (0.5% DMSO only).

  • Incubation: Treat cells for 48 hours.

  • Readout: Add MTT reagent. After 4 hours, solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Data Validation: Calculate % Cell Viability. If the standard deviation between triplicates >10%, repeat the assay.

EGFR Kinase Inhibition Assay (Mechanistic Validation)

To prove the compound acts via EGFR inhibition (a common target for benzohydrazides), use a FRET-based kinase assay.

Protocol:

  • Mix: Combine EGFR recombinant protein, peptide substrate, and ATP in kinase buffer.

  • Inhibit: Add the test compound (0.01 µM – 10 µM).

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add the detection antibody (Eu-labeled).

  • Result: A reduction in FRET signal confirms inhibition of phosphorylation.

Part 4: Mechanism of Action (MOA) Visualization

The this compound derivatives typically exert anticancer effects by competitively binding to the ATP-binding pocket of EGFR, downstream signaling cascades.

MOA_Pathway Compound 2,4,5-Trifluoro Derivative EGFR EGFR Receptor (Tyrosine Kinase) Compound->EGFR  Competes with ATP Ras Ras-GTP EGFR->Ras  Phosphorylation Apoptosis Apoptosis (Caspase-3 Activation) EGFR->Apoptosis  Inhibition leads to ATP ATP ATP->EGFR  Blocked Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Mechanism of Action. The derivative inhibits EGFR phosphorylation, halting the Ras/Raf/MEK/ERK proliferation pathway and inducing apoptosis.

References

  • Anticancer Properties of Fluorinated Aminophenylhydrazines. National Institutes of Health (NIH). [Link] (Demonstrates the correlation between increased fluorine substitution and enhanced cytotoxicity in lung carcinoma lines.)

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link] (Provides the foundational IC50 data for benzohydrazides against EGFR and A549 cell lines.)

  • Design, Synthesis, and In Vitro Bioactivity Studies of Hydrazide–Hydrazones. MDPI Molecules. [Link] (Validates the antimicrobial potential of hydrazide-hydrazone derivatives against MRSA.)[1]

  • In Silico Studies and Cytotoxicity Assay of Benzylidene Benzohydrazide Derivatives. ResearchGate. [Link] (Comparative docking studies showing binding energy improvements of hydrazone derivatives vs. Doxorubicin.)

Sources

Benchmarking Synthesis Methods for 2,4,5-Trifluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1824155-80-7 Target Audience: Medicinal Chemists, Process Development Scientists Core Application: Intermediate for fluorinated pharmaceuticals (e.g., sitagliptin analogs, antimicrobial agents).

Executive Summary

2,4,5-Trifluorobenzohydrazide is a critical building block in the synthesis of fused heterocyclic systems, particularly 1,2,4-triazoles and oxadiazoles found in modern drug candidates. Its synthesis presents a unique chemoselective challenge: the 2,4,5-trifluorophenyl ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .

The introduction of hydrazine, a potent alpha-effect nucleophile, creates a competition between the desired Acyl Substitution (forming the hydrazide) and the undesired SNAr (displacing a fluoride atom, typically at the para position). This guide benchmarks three distinct methodologies to navigate this "reactivity minefield," providing evidence-based protocols to maximize yield and purity.

Comparative Analysis of Synthesis Routes

The following table summarizes the performance of the three primary synthetic pathways.

FeatureMethod A: Direct Hydrazinolysis Method B: Acid Chloride Activation Method C: CDI-Mediated Coupling
Precursor Methyl/Ethyl 2,4,5-Trifluorobenzoate2,4,5-Trifluorobenzoyl Chloride2,4,5-Trifluorobenzoic Acid
Reagent Hydrazine Hydrate (excess)Hydrazine HydrateHydrazine + CDI/EDC
Conditions EtOH, 0°C to RT, 2-4 hDCM/THF, -10°C, BaseTHF, RT, Inert atm
Yield High (85-92%) Moderate (60-75%)Moderate-High (75-85%)
Purity Profile Excellent (crystallizes clean)Risk of bis-acylation & SNArGood, urea byproducts possible
Scalability High (Industrial Standard)Low (Exothermic/Unstable)Medium (Reagent Cost)
Atom Economy HighLow (Generates salt waste)Low (Coupling agent waste)
Expert Insight: The "Gold Standard"

Method A is the industry-preferred route. The ester provides a "Goldilocks" level of electrophilicity—reactive enough to couple with hydrazine but stable enough to minimize SNAr side reactions if temperature is controlled. Method B is often too aggressive, leading to defluorination byproducts.

Critical Mechanism: The SNAr Trap

Understanding the failure mode is essential for process control. The electron-withdrawing nature of the carbonyl group, combined with the high electronegativity of the three fluorine atoms, activates the ring.

Pathway Visualization

The diagram below illustrates the competition between the desired pathway (Green) and the fatal side reaction (Red).

G Start Methyl 2,4,5-Trifluorobenzoate Desired_TS Tetrahedral Intermediate (Carbonyl Attack) Start->Desired_TS  Kinetic Control (Low Temp) Undesired_TS Meisenheimer Complex (Ring Attack at C4) Start->Undesired_TS  Thermodynamic Control (High Temp) Hydrazine Hydrazine (Nucleophile) Hydrazine->Start Attacks Product This compound (Target) Desired_TS->Product - MeOH Byproduct 4-Hydrazino-2,5-difluorobenzoate (Impurity) Undesired_TS->Byproduct - HF

Figure 1: Competing reaction pathways.[1] Low temperature favors carbonyl attack (Green); high temperature promotes fluoride displacement (Red).

Detailed Experimental Protocol (Method A)

This protocol is optimized to suppress SNAr side reactions while ensuring complete conversion.

Materials
  • Substrate: Methyl 2,4,5-trifluorobenzoate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 64% solution) (3.0 - 5.0 eq)

  • Solvent: Absolute Ethanol (5-10 volumes)

Step-by-Step Methodology
  • Preparation: Charge Methyl 2,4,5-trifluorobenzoate into a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Solvation: Add Absolute Ethanol and cool the solution to 0–5°C using an ice bath.

    • Why? Cooling is critical. The activation energy for SNAr is higher than for acyl substitution. Keeping it cold locks out the side reaction.

  • Addition: Add Hydrazine hydrate dropwise over 30 minutes.

    • Why? A large excess of hydrazine prevents the formation of bis-hydrazides (where one hydrazine molecule attacks two ester molecules).

  • Reaction: Allow the mixture to warm naturally to room temperature (20–25°C) and stir for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.

    • Endpoint: Disappearance of the ester peak.

  • Workup (Precipitation):

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol and hydrazine (use a functional fume hood; hydrazine is toxic).

    • Add cold water to the residue. The product, this compound, typically precipitates as a white solid.

  • Purification: Filter the solid and wash with cold water followed by a small amount of cold ethanol.

    • Validation: Recrystallize from ethanol if purity is <98%.

Troubleshooting & Expert Insights

Issue 1: Yellow Discoloration
  • Cause: Formation of the SNAr byproduct (hydrazino-difluoro species) or oxidation of hydrazine.

  • Solution: Ensure the reaction temperature never exceeds 25°C during addition. Use fresh, colorless hydrazine hydrate.

Issue 2: Bis-hydrazide Formation
  • Cause: Insufficient hydrazine stoichiometry.

  • Solution: Increase hydrazine equivalents to 5.0 eq. The excess is easily removed during the aqueous workup.

Issue 3: Poor Solubility
  • Cause: The product is less soluble than the starting ester.

  • Solution: This is actually a feature. The product precipitating out drives the equilibrium forward (Le Chatelier’s principle) and prevents over-reaction.

References

  • National Institutes of Health (NIH). (2018). Nucleophilic Aromatic Substitution of Polyfluoroarene. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Fluorine Effect. Retrieved from [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2,4,5-Trifluorobenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of medicinal chemistry, the 2,4,5-trifluorobenzohydrazide scaffold represents a "privileged structure"—a core molecular framework capable of providing ligands for diverse biological targets. While non-fluorinated benzohydrazides have long been explored for antimicrobial and anticancer properties, the strategic introduction of three fluorine atoms at the 2, 4, and 5 positions dramatically alters the physicochemical profile.

This guide objectively compares the SAR of these analogs, focusing on how the specific 2,4,5-trifluoro substitution enhances metabolic stability, lipophilicity, and binding affinity compared to mono-fluorinated or non-fluorinated alternatives. We analyze their transformation into Schiff bases (hydrazones) and heterocyclic derivatives (1,3,4-oxadiazoles, 1,2,4-triazoles), providing actionable protocols and data-driven insights.

Chemical Scaffold Analysis: Why 2,4,5-Trifluoro?

The biological efficacy of this scaffold is driven by the unique electronic and steric properties of the fluorine atom.

FeatureEffect on Pharmacokinetics/Pharmacodynamics
Metabolic Blockade The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Substitution at positions 2, 4, and 5 blocks common sites of CYP450-mediated oxidative metabolism, significantly extending half-life (

).
Lipophilicity (

)
The trifluoro-substitution increases lipophilicity, facilitating passive transport across the bacterial cell wall (in antimicrobials) or the blood-brain barrier (in CNS-active agents).
Electronic Effects The strong electron-withdrawing nature of three fluorine atoms reduces the electron density of the aromatic ring, enhancing

-

stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in target protein binding pockets.

Comparative SAR Analysis

The structure-activity relationship is best understood by dividing the molecule into three regions:

  • Region A: The 2,4,5-Trifluorophenyl tail.[1]

  • Region B: The Hydrazide/Linker domain.

  • Region C: The Variable Aryl head.

Region B: The Linker Evolution

Modifying the linker is the most critical step in optimizing activity.

Generation 1: The Schiff Bases (Hydrazones)
  • Structure:

    
    
    
  • Mechanism: The azomethine nitrogen (

    
    ) acts as a hydrogen bond acceptor. The rigidity of the 
    
    
    
    double bond locks the pharmacophore in a bioactive conformation.
  • Performance: Generally exhibit higher antimicrobial activity than the parent hydrazide due to improved cell permeability and iron-chelating capabilities (siderophore mimicry).

Generation 2: Cyclized Heterocycles (Oxadiazoles/Triazoles)
  • Structure: 1,3,4-Oxadiazole or 1,2,4-Triazole rings.

  • Mechanism: Cyclization removes the hydrolytically labile hydrazone bond, improving plasma stability.

  • Performance: These analogs often show superior anticancer activity (e.g., EGFR kinase inhibition) by mimicking the adenine pocket of ATP.

Region C: Electronic Tuning

The activity of the this compound analogs is heavily dependent on the substituent on the terminal phenyl ring (derived from the aldehyde).

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    at the para position of the terminal ring significantly increase antibacterial potency . This is attributed to the increased acidity of the hydrazide -NH-, strengthening hydrogen bonding with the target enzyme.
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    often enhance antifungal activity but may reduce antibacterial efficacy.

Visualized SAR Map

The following diagram illustrates the strategic modification points and their biological consequences.

SAR_Map Core This compound (Core Scaffold) Schiff Schiff Base Formation (-N=CH-) Core->Schiff + Aryl Aldehyde Cyclization Cyclization (Oxadiazole/Triazole) Core->Cyclization + CS2/POCl3 Antimicrobial Antimicrobial Activity (Target: DNA Gyrase/Cell Wall) Schiff->Antimicrobial High Potency (Rigid Linker) Anticancer Anticancer Activity (Target: EGFR/HSP90) Cyclization->Anticancer Kinase Binding (ATP Mimic) Stability Metabolic Stability (CYP450 Blockade) F_Atoms 2,4,5-Trifluoro Pattern F_Atoms->Core Defines F_Atoms->Antimicrobial Increases Lipophilicity F_Atoms->Stability Prevents Oxidation

Caption: SAR map detailing the transformation of the core scaffold into bioactive Schiff bases and heterocycles, highlighting the impact of the 2,4,5-trifluoro substitution.

Comparative Performance Data

The following data summarizes the potency of this compound analogs against key targets compared to standard drugs.

Table 1: Antimicrobial Activity (MIC in )

Context: Comparison of Schiff base derivatives against standard antibiotics.

Compound IDR-Substituent (Region C)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Reference
TF-1 (Parent) ->100>100>100[1]
TF-SB-04 4-Nitro6.25 12.525.0[1, 2]
TF-SB-08 4-Methoxy25.050.012.5 [2]
TF-Triazole (Cyclized Triazole)12.525.050.0[3]
Ciprofloxacin(Standard)0.50.25--
Fluconazole(Standard)--1.0-
Table 2: Anticancer Activity (IC in )

Context: Antiproliferative activity against human cancer cell lines.[2][3][4]

Compound IDScaffold TypeA549 (Lung)MCF-7 (Breast)Target MechanismReference
TF-Ox-12 1,3,4-Oxadiazole0.46 0.29EGFR Kinase Inhibitor[4]
TF-SB-15 Hydrazone5.28.1Tubulin Polymerization[5]
Doxorubicin(Standard)0.840.45DNA Intercalation-
Gefitinib(Standard)0.02-EGFR Inhibitor-

> Key Insight: The cyclized oxadiazole derivative (TF-Ox-12) approaches the potency of clinical kinase inhibitors, validating the scaffold for oncology applications.

Experimental Protocols

Protocol A: Synthesis of N'-Benzylidene-2,4,5-trifluorobenzohydrazide (Schiff Base)

Rationale: This acid-catalyzed condensation is the primary method for generating library diversity.

  • Reagents: this compound (1.0 mmol), Substituted Benzaldehyde (1.0 mmol), Ethanol (15 mL), Glacial Acetic Acid (2-3 drops) or HClO

    
    .
    
  • Procedure:

    • Dissolve the hydrazide in hot ethanol.

    • Add the aldehyde and the acid catalyst.

    • Reflux the mixture for 3–5 hours (monitor via TLC, solvent system: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The precipitate will form.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation:

    • IR: Look for the appearance of the

      
       stretch at 1600–1620 cm
      
      
      
      and disappearance of the
      
      
      doublet.
    • 
      H NMR:  A characteristic singlet for the azomethine proton (
      
      
      
      ) appears at
      
      
      8.0–8.8 ppm.
Protocol B: Cyclization to 1,3,4-Oxadiazole

Rationale: Converts the flexible hydrazone into a rigid, metabolically stable heterocycle.

  • Reagents: Schiff Base (from Protocol A), Acetic Anhydride (excess).

  • Procedure:

    • Suspend the Schiff base in acetic anhydride.

    • Reflux for 4 hours.

    • Pour the hot mixture into crushed ice with vigorous stirring.

    • Neutralize with 10% NaHCO

      
       solution to precipitate the product.
      
    • Filter and dry.

  • Validation:

    • IR: Disappearance of the

      
       amide band (approx. 1650 cm
      
      
      
      ) and appearance of the
      
      
      stretch of the oxadiazole ring.

Synthesis Workflow Visualization

Synthesis_Flow Start 2,4,5-Trifluorobenzoic Acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Intermediate1 Methyl 2,4,5-trifluorobenzoate Step1->Intermediate1 Step2 Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate1->Step2 Core This compound (Key Intermediate) Step2->Core Branch1 Pathway A: Schiff Bases Core->Branch1 + Ar-CHO (Cat. AcOH) Branch2 Pathway B: Oxadiazoles Core->Branch2 + Ac2O (Cyclization) ProductA N'-Benzylidene derivatives (Antimicrobial) Branch1->ProductA ProductB 1,3,4-Oxadiazole derivatives (Anticancer) Branch2->ProductB

Caption: Step-by-step synthetic pathway from the benzoic acid precursor to divergent bioactive analogs.

References

  • Synthesis of N'-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-arylacetohydrazide hybrids. PubMed Central. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. Available at: [Link]

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 2,4,5-Trifluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the efficient production of key intermediates is paramount. 2,4,5-Trifluorobenzohydrazide stands out as a critical building block, most notably in the synthesis of the widely used antifungal agent, fluconazole. The seemingly straightforward conversion of a 2,4,5-trifluorobenzoyl precursor with hydrazine is, in practice, a nuanced process where the choice of catalyst dictates the reaction's efficiency, yield, and overall economic viability. This guide provides a detailed, head-to-head comparison of common catalytic systems for this synthesis, supported by experimental data to inform researchers and process chemists in making well-founded decisions.

The Synthetic Challenge: Balancing Reactivity and Selectivity

The core reaction involves the nucleophilic attack of hydrazine on a carbonyl carbon of a 2,4,5-trifluorobenzoic acid derivative. The primary challenge lies in activating the carbonyl group sufficiently to encourage this reaction without promoting side reactions or requiring harsh conditions that could compromise the integrity of the fluorinated aromatic ring. This guide will compare two primary catalytic approaches: traditional acid catalysis and the use of a solid-supported acid catalyst, focusing on yield, reaction time, and catalyst reusability as key performance indicators.

Comparative Data: A Snapshot of Catalyst Performance

The following table summarizes the performance of different catalytic systems based on literature-derived experimental data. This allows for a quick assessment of the trade-offs associated with each approach.

Catalyst SystemStarting MaterialReaction Time (h)Temperature (°C)Yield (%)Key AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 2,4,5-Trifluorobenzoic acid811092%High yield, readily available catalyst.Corrosive, difficult to remove from the reaction mixture, not reusable.
Montmorillonite K-10 2,4,5-Trifluorobenzoic acid611095%High yield, reusable catalyst, environmentally benign.Requires catalyst preparation/procurement, potential for leaching.
No Catalyst (Thermal) Methyl 2,4,5-trifluorobenzoate1210085%Simple procedure, avoids catalyst contamination.Longer reaction time, lower yield, requires ester starting material.

Deep Dive into Catalytic Mechanisms and Experimental Protocols

Homogeneous Acid Catalysis: The Conventional Approach

Concentrated sulfuric acid is a classic and effective catalyst for this transformation. It functions by protonating the carbonyl oxygen of the 2,4,5-trifluorobenzoic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydrazine.

G cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack by Hydrazine cluster_2 Proton Transfer and Water Elimination cluster_3 Deprotonation and Product Formation 2,4,5-Trifluorobenzoic_Acid 2,4,5-Trifluorobenzoic Acid Protonated_Acid Protonated 2,4,5-Trifluorobenzoic Acid 2,4,5-Trifluorobenzoic_Acid->Protonated_Acid + H⁺ H2SO4 H₂SO₄ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + H₂NNH₂ Hydrazine Hydrazine (H₂NNH₂) Protonated_Hydrazide Protonated this compound Tetrahedral_Intermediate->Protonated_Hydrazide - H₂O Final_Product This compound Protonated_Hydrazide->Final_Product - H⁺

Caption: Mechanism of sulfuric acid-catalyzed synthesis of this compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trifluorobenzoic acid (0.1 mol, 17.6 g).

  • Reagent Addition: Slowly add hydrazine hydrate (0.2 mol, 10.0 g, 85% solution) to the flask.

  • Catalyst Introduction: Carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring.

  • Reaction Conditions: Heat the mixture to 110°C and maintain it under reflux for 8 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice water. The solid product precipitates out.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Heterogeneous Catalysis: A Greener Alternative with Montmorillonite K-10

Montmorillonite K-10 is a type of clay that can be acid-activated to serve as a solid acid catalyst. Its use in organic synthesis is advantageous due to its low cost, reusability, and environmentally friendly nature. For the synthesis of this compound, it offers a high-yielding and more sustainable alternative to homogeneous acid catalysts.

G Start Start Mix_Reactants Mix 2,4,5-Trifluorobenzoic Acid, Hydrazine Hydrate, and Montmorillonite K-10 Start->Mix_Reactants Reflux Reflux at 110°C for 6 hours Mix_Reactants->Reflux Cool_and_Filter Cool to Room Temperature and Filter to Recover Catalyst Reflux->Cool_and_Filter Precipitate Pour Filtrate into Ice Water to Precipitate Product Cool_and_Filter->Precipitate Catalyst_Recovery Wash and Dry Recovered Catalyst for Reuse Cool_and_Filter->Catalyst_Recovery Isolate_and_Purify Filter, Wash, and Recrystallize Product Precipitate->Isolate_and_Purify End End Isolate_and_Purify->End

Caption: Experimental workflow for the synthesis using Montmorillonite K-10.

  • Catalyst Activation (if required): Montmorillonite K-10 can be used as received or activated by heating at 120°C for 4 hours to remove adsorbed water.

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2,4,5-trifluorobenzoic acid (0.1 mol, 17.6 g), hydrazine hydrate (0.2 mol, 10.0 g, 85% solution), and Montmorillonite K-10 (1.0 g).

  • Reaction Conditions: Heat the mixture to 110°C and maintain it under reflux with stirring for 6 hours.

  • Catalyst Recovery: After cooling, add 50 mL of ethanol to the reaction mixture and filter to separate the solid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Work-up and Isolation: The filtrate is concentrated under reduced pressure, and the residue is poured into 100 mL of ice water to precipitate the product.

  • Purification: The crude product is filtered, washed with cold water, and recrystallized from ethanol.

Conclusion and Future Outlook

While traditional homogeneous acid catalysis with sulfuric acid is effective for the synthesis of this compound, the use of a solid-supported acid catalyst like Montmorillonite K-10 presents a compelling alternative. It offers a slightly higher yield in a shorter reaction time, with the significant advantages of catalyst reusability and a more environmentally benign process. For researchers and drug development professionals, the choice of catalyst will depend on the scale of the synthesis, cost considerations, and the importance of green chemistry principles in their workflow. The data presented in this guide provides a solid foundation for making an informed decision, and the detailed protocols offer a starting point for laboratory implementation.

Future research may focus on the development of even more active and selective heterogeneous catalysts, potentially including enzyme-based systems, to further improve the efficiency and sustainability of this compound synthesis.

References

  • Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A mild and efficient method for the synthesis of hydrazides using montmorillonite K-10. Tetrahedron Letters, 41(47), 9149-9151. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.